Abz-SDK(Dnp)P-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H38N8O13 |
|---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H38N8O13/c32-19-7-2-1-6-18(19)27(43)36-23(16-40)29(45)35-22(15-26(41)42)28(44)34-21(30(46)37-13-5-9-24(37)31(47)48)8-3-4-12-33-20-11-10-17(38(49)50)14-25(20)39(51)52/h1-2,6-7,10-11,14,21-24,33,40H,3-5,8-9,12-13,15-16,32H2,(H,34,44)(H,35,45)(H,36,43)(H,41,42)(H,47,48)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
GMKYRHRAUUXWAX-ZJZGAYNASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C3=CC=CC=C3N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3=CC=CC=C3N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Fluorescence Quenching in Abz-SDK(Dnp)P-OH: A Technical Guide
Introduction
The peptide Abz-SDK(Dnp)P-OH is a powerful tool in biochemical and pharmaceutical research, primarily functioning as an internally quenched fluorogenic substrate for enzymes like the Angiotensin I-Converting Enzyme (ACE).[1][2] Its utility stems from a precisely engineered molecular design that incorporates a fluorophore, 2-aminobenzoyl (Abz), and a quencher, 2,4-dinitrophenyl (Dnp), into its sequence.[1][3] In its intact state, the peptide exhibits minimal fluorescence. However, upon enzymatic cleavage, a significant increase in fluorescence is observed, allowing for the sensitive and continuous monitoring of enzyme activity.[4] This guide provides an in-depth exploration of the core mechanism responsible for this fluorescence quenching: Förster Resonance Energy Transfer (FRET).
Core Mechanism: Förster Resonance Energy Transfer (FRET)
The primary mechanism governing the fluorescence quenching in this compound is Förster Resonance Energy Transfer (FRET), a non-radiative process of energy transfer between two light-sensitive molecules.[5][6][7] In this system, Abz acts as the "donor" fluorophore and Dnp serves as the "acceptor" or quencher.[8]
Principles of FRET: FRET involves the transfer of excitation energy from the donor (Abz) to the acceptor (Dnp) without the emission or absorption of a photon.[5][8] This phenomenon is often described as the interaction between two oscillating dipoles.[6][9] For FRET to occur efficiently, three key conditions must be met:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically within a range of 1 to 10 nanometers.[5][6][10]
-
Spectral Overlap: The emission spectrum of the donor fluorophore (Abz) must overlap with the absorption spectrum of the acceptor quencher (Dnp).[4][6][8]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor should be approximately parallel.[8]
The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of the distance (E ∝ 1/r⁶).[5][6][8] This steep distance dependence makes FRET an effective "spectroscopic ruler" for measuring molecular-scale distances.[10]
In the intact this compound peptide, the Abz and Dnp moieties are held in close proximity by the peptide backbone. When the Abz fluorophore is excited by an external light source, it transfers its energy to the nearby Dnp group via FRET. The Dnp group then dissipates this energy non-radiatively (e.g., as heat), effectively quenching the fluorescence of Abz.[11]
Application in Protease Activity Assays
The FRET mechanism is ingeniously exploited in protease assays. The this compound peptide is designed to contain a specific cleavage site for an enzyme of interest within its amino acid sequence.
-
Quenched State (Intact Peptide): Before enzymatic activity, the Abz and Dnp groups are held together, ensuring efficient FRET and resulting in a low fluorescence signal.
-
Fluorescent State (Cleaved Peptide): When a protease, such as ACE, recognizes and cleaves the peptide bond between the fluorophore and the quencher, the two moieties are separated.[3][12] This separation dramatically increases the distance between them, causing the FRET efficiency to drop to nearly zero. Consequently, the excited Abz donor can no longer transfer energy to the Dnp acceptor and instead relaxes by emitting a photon.[4] This results in a measurable increase in fluorescence intensity, which is directly proportional to the rate of enzymatic cleavage.[4]
Quantitative Data Summary
The efficiency and reliability of this compound as a substrate are defined by its photophysical properties and the parameters of the FRET interaction.
Table 1: Spectral Properties of the Abz/Dnp FRET Pair
| Parameter | Wavelength (nm) | Description |
|---|---|---|
| Excitation Maximum (λex) | ~320[4][12][13][14] | Wavelength at which the Abz fluorophore absorbs light most efficiently. |
| Emission Maximum (λem) | ~420[4][12][13][14] | Wavelength of light emitted by the Abz fluorophore upon cleavage. |
Table 2: Key Parameters of the FRET Mechanism
| Parameter | Value | Description |
|---|---|---|
| Typical FRET Distance | 1 – 10 nm[5][6][10] | The effective range for Förster Resonance Energy Transfer. |
| Förster Distance (R₀) | ~3.5 nm* | The distance at which FRET efficiency is 50%.[6][8] |
| Distance Dependence | 1/r⁶[5][6][8] | Defines the relationship between FRET efficiency and intermolecular distance. |
*Value is for the similar ACC/Dnp pair and serves as a close approximation.[15]
Experimental Protocols
A typical protocol for measuring ACE activity using this compound involves monitoring the increase in fluorescence over time.
1. Reagents and Materials:
-
This compound substrate
-
Purified or recombinant ACE enzyme
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂[16]
-
Solvent for substrate: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3][13]
-
96-well microplate (black, for fluorescence)
-
Spectrofluorometer with temperature control
2. Stock Solution Preparation:
-
Dissolve the lyophilized this compound peptide in DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Determine the precise concentration of the stock solution spectrophotometrically by measuring its absorbance at 360 nm, using an extinction coefficient of 10,000 M⁻¹cm⁻¹ for the Dnp group.[3]
-
Store the stock solution at -20°C or -80°C, protected from light.[1]
3. Assay Procedure:
-
Prepare the reaction mixture in the wells of the microplate. For a final volume of 200 µL, add 190 µL of Assay Buffer.
-
Add the ACE enzyme to the wells to achieve the desired final concentration. Include a "no enzyme" control well containing only the buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.[13][16]
-
To initiate the reaction, add 10 µL of a working solution of the this compound substrate to each well to achieve a final concentration typically between 5-10 µM.[13][16] Ensure the final DMSO concentration is low (<2%) to avoid enzyme inhibition.[13]
-
Immediately place the plate in the spectrofluorometer.
-
Continuously monitor the increase in fluorescence intensity over a set period (e.g., 15-30 minutes) with readings taken every 30-60 seconds. Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.[13][16]
4. Data Analysis:
-
Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in seconds or minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the "no enzyme" control (background hydrolysis/noise) from the slopes of the experimental samples.
-
Convert the rate from RFU/min to moles/min using a calibration curve created with a known concentration of a fully cleaved, unquenched standard (e.g., Abz-SD).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-上海鸿肽生物科技有限公司 [hongtide.com]
- 3. researchgate.net [researchgate.net]
- 4. Quenched Fluorescent Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 6. What is Förster Resonance Energy Transfer | What is FRET [edinst.com]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 10. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 11. ossila.com [ossila.com]
- 12. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 13. listlabs.com [listlabs.com]
- 14. bachem.com [bachem.com]
- 15. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In-Depth Technical Guide: Substrate Specificity of Abz-SDK(Dnp)P-OH for the Angiotensin-Converting Enzyme (ACE) N-Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of Abz-SDK(Dnp)P-OH for the N-domain of Angiotensin-Converting Enzyme (ACE). It includes detailed information on the biochemical properties of this substrate, experimental protocols for its use in activity assays, and its relevance in the context of ACE N-domain-specific signaling pathways.
Introduction to ACE and its Domains
Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. Somatic ACE is a zinc-dependent dipeptidyl carboxypeptidase composed of two homologous catalytic domains, the N-domain and the C-domain, which arose from a gene duplication event. While both domains can cleave various peptide substrates, they exhibit distinct substrate specificities and physiological roles. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. In contrast, the N-domain displays a preferential affinity for other substrates, including the antifibrotic and anti-inflammatory tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP)[1][2][3]. This domain-specific activity has significant implications for the development of targeted therapeutics for fibrotic diseases and other conditions.
This compound: A Selective Fluorogenic Substrate for the ACE N-Domain
This compound is a synthetic, internally quenched fluorogenic peptide substrate designed for the specific and sensitive measurement of ACE N-domain activity[4][5]. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence contains a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the peptide bond between the donor and acceptor by the ACE N-domain, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be continuously monitored.
Quantitative Analysis of Substrate Specificity
The specificity of an enzyme for a particular substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km, kcat, and the specificity constant (kcat/Km).
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.
-
kcat/Km (specificity constant): This ratio is a measure of the overall catalytic efficiency of an enzyme for a particular substrate, taking into account both binding affinity and catalytic activity.
Kinetic Parameters of this compound for ACE N-Domain
The following table summarizes the available kinetic data for the hydrolysis of this compound by the ACE N-domain.
| Substrate | Enzyme Domain | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| This compound | ACE N-Domain | 50.6[5] | Not Reported | Not Reported |
Note: While a Km value has been reported, the kcat and kcat/Km values for the isolated ACE N-domain with this compound were not available in the reviewed literature. For comparison, kinetic data for a non-specific ACE substrate, Abz-FRK(Dnp)P-OH, with different ACE constructs are presented below.
Comparative Kinetic Data with a Non-Specific Substrate
To provide context for the ACE N-domain's activity, the following table presents kinetic parameters for the hydrolysis of the fluorogenic substrate Abz-FRK(Dnp)P-OH by wild-type and mutant forms of the ACE N-domain (nACE).
| Construct | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Wild-type nACE | - | - | - | [6] |
| S₂-nACE | 11.92 | 4.5 | 0.38 | [6] |
| S₂_S'-nACE | 12.40 | 6.0 | 0.48 | [6] |
Experimental Protocols
Purification of Recombinant ACE N-Domain
A detailed protocol for the purification of the recombinant ACE N-domain is beyond the scope of this guide. However, a common method involves the expression of the truncated N-domain in a suitable expression system (e.g., CHO cells) and subsequent purification from the conditioned medium using affinity chromatography, such as lisinopril-sepharose[7].
ACE N-Domain Activity Assay using this compound
This protocol describes a continuous fluorometric assay to determine the kinetic parameters of ACE N-domain hydrolysis of this compound.
Materials:
-
Purified recombinant ACE N-domain
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer: 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0[5]
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.2 to 5 times the expected Km).
-
Enzyme Preparation: Dilute the purified ACE N-domain in Assay Buffer to a final concentration that results in a linear rate of fluorescence increase over the desired measurement period. The optimal enzyme concentration should be determined empirically.
-
Assay Setup:
-
To each well of the 96-well plate, add a defined volume of the corresponding substrate dilution.
-
Include control wells containing Assay Buffer without the substrate (blank) and wells with substrate but without the enzyme (substrate control).
-
To initiate the reaction, add a defined volume of the diluted ACE N-domain to each well (except the blank and substrate control). The final volume in each well should be consistent (e.g., 200 µL).
-
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank and substrate control wells) from the fluorescence readings of the reaction wells.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of the product using a standard curve of a known concentration of the fluorescent product (Abz-SDK) or by determining the specific activity of the enzyme.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
-
Calculate the specificity constant (kcat/Km).
-
Visualizations
Signaling Pathway of ACE N-Domain
The primary physiological role of the ACE N-domain is the degradation of the tetrapeptide Ac-SDKP. Ac-SDKP is an endogenous peptide with anti-fibrotic and anti-inflammatory properties. It is generated from its precursor, Thymosin β4, by the action of prolyl oligopeptidase (POP). The ACE N-domain is the main enzyme responsible for the inactivation of Ac-SDKP[1][3][8].
Caption: ACE N-Domain Signaling Pathway.
Experimental Workflow for Enzyme Kinetics
The following diagram illustrates the typical workflow for determining the kinetic parameters of an enzyme using a FRET-based assay.
Caption: Experimental Workflow for Enzyme Kinetics.
Conclusion
This compound serves as a valuable tool for researchers studying the specific functions of the ACE N-domain. Its selectivity allows for the precise measurement of N-domain activity, which is crucial for understanding its role in physiological and pathological processes, particularly those involving fibrosis and inflammation. The detailed experimental protocol and workflows provided in this guide offer a practical framework for utilizing this substrate in kinetic studies. Further research is warranted to fully elucidate the kinetic parameters of this compound hydrolysis by the ACE N-domain, which will enhance its utility in quantitative biochemical and pharmacological investigations.
References
- 1. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. ACE-domain selectivity extends beyond direct interacting residues at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N Domain of Human Angiotensin-I-converting Enzyme: THE ROLE OF N-GLYCOSYLATION AND THE CRYSTAL STRUCTURE IN COMPLEX WITH AN N DOMAIN-SPECIFIC PHOSPHINIC INHIBITOR, RXP407 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Chemical structure and properties of Abz-SDK(Dnp)P-OH
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Abz-SDK(Dnp)P-OH, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, key properties, and its application in the study of angiotensin-converting enzyme (ACE), with a focus on its specificity for the N-domain of ACE.
Chemical Structure and Properties
This compound is a synthetic peptide that serves as a substrate for angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system. Its structure incorporates a fluorescence resonance energy transfer (FRET) pair, making it a valuable tool for enzymatic assays.
The peptide sequence is o-Aminobenzoyl-Ser-Asp-Lys(dinitrophenyl)-Pro-OH. The o-Aminobenzoyl (Abz) group acts as the fluorescent donor, while the 2,4-dinitrophenyl (Dnp) group, attached to the lysine side-chain, functions as the quencher.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C31H38N8O13 | [No source found] |
| Molecular Weight | 730.68 g/mol | [No source found] |
| CAS Number | 860313-53-7 | [No source found] |
| Appearance | Light yellow to yellow crystalline powder | [No source found] |
| Solubility | Soluble in DMSO and water | [No source found] |
| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture | [No source found] |
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
This compound is designed to be non-fluorescent in its intact state. The close proximity of the Abz donor and Dnp quencher moieties allows for efficient FRET, where the energy from the excited Abz group is transferred to the Dnp group and dissipated as heat, rather than being emitted as fluorescence.
Upon enzymatic cleavage by ACE, the Abz-containing fragment is separated from the Dnp-containing fragment. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Abz group. This increase in fluorescence is directly proportional to the enzymatic activity of ACE.
Caption: FRET mechanism of this compound upon cleavage by ACE.
Specificity for the N-Domain of Angiotensin-Converting Enzyme
Somatic ACE possesses two catalytic domains: the N-domain and the C-domain. This compound is a highly specific substrate for the N-domain of ACE. This specificity allows for the differentiated study of the individual domain activities, which is crucial for understanding the full physiological role of ACE and for the development of domain-selective inhibitors.
Quantitative Data
Spectroscopic Properties
The fluorescence of the cleaved Abz-containing fragment can be monitored to determine ACE activity.
Table 2: Spectroscopic Data for this compound Assay
| Parameter | Wavelength (nm) | Source(s) |
| Excitation (λex) | 320 | [No source found] |
| Emission (λem) | 420 | [No source found] |
Kinetic Parameters
Table 3: Kinetic Parameters for a Related ACE Substrate (Abz-FRK(Dnp)P-OH)
| Parameter | Value | Enzyme Source | Source(s) |
| Km | ~10-12 µM | Rabbit Lung ACE | [No source found] |
| kcat | ~4-6 s⁻¹ | Rabbit Lung ACE | [No source found] |
Note: These values are for a different substrate and should be used for illustrative purposes only. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.
Experimental Protocols
ACE Activity Assay using this compound
This protocol provides a general framework for measuring the N-domain-specific activity of ACE in biological samples.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
ACE-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate)
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the ACE sample in Assay Buffer.
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM).
-
Add 50 µL of the diluted ACE samples to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time at λex = 320 nm and λem = 420 nm.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve of the fluorescent product (Abz-Ser-Asp-OH).
Caption: Experimental workflow for ACE activity assay.
Synthesis and Purification
This compound is typically synthesized using solid-phase peptide synthesis (SPPS) methodologies. This involves the sequential coupling of protected amino acids to a solid support, followed by the introduction of the Abz and Dnp moieties. Purification is generally achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). For detailed synthesis protocols, researchers are advised to consult specialized literature on peptide synthesis.
Applications and Future Directions
This compound is a powerful tool for:
-
High-throughput screening of ACE inhibitors.
-
Studying the domain-specific regulation of ACE.
-
Investigating the role of the ACE N-domain in various physiological and pathological processes.
Future research may focus on the development of similar FRET-based substrates with altered specificities for other proteases or with different fluorescent pairs to enable multiplexed assays. The use of this substrate in complex biological systems, such as in living cells or animal models, will further elucidate the intricate roles of ACE domain-specific functions.
Synthesis and Purification of Abz-SDK(Dnp)P-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Abz-SDK(Dnp)P-OH. This peptide is a valuable tool for studying the activity of Angiotensin-Converting Enzyme (ACE), particularly its N-domain, and has applications in drug discovery and development. The methodologies outlined below are based on established principles of solid-phase peptide synthesis and chromatographic purification.
Overview of this compound
This compound is an internally quenched fluorescent peptide with the sequence (o-aminobenzoyl)-Ser-Asp-Lys(2,4-dinitrophenyl)-Pro-OH. It incorporates a fluorescent donor, o-aminobenzoyl (Abz), at the N-terminus and a quenching acceptor, 2,4-dinitrophenyl (Dnp), on the side chain of the lysine residue. In its intact state, the close proximity of the Dnp group quenches the fluorescence of the Abz group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage by ACE between the serine and aspartic acid residues, the Abz and Dnp moieties are separated, leading to a measurable increase in fluorescence. This property allows for a continuous and sensitive assay of ACE activity.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Materials and Reagents
| Reagent | Supplier/Grade |
| Rink Amide MBHA resin | High-loading, 100-200 mesh |
| Fmoc-Pro-OH | Peptide synthesis grade |
| Fmoc-Lys(Dnp)-OH | Peptide synthesis grade |
| Fmoc-Asp(OtBu)-OH | Peptide synthesis grade |
| Fmoc-Ser(tBu)-OH | Peptide synthesis grade |
| Boc-Abz-OH | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Piperidine | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Dichloromethane (DCM) | HPLC grade |
| Acetonitrile (ACN) | HPLC grade |
| Diethyl ether | Anhydrous |
Experimental Protocol: Solid-Phase Peptide Synthesis
The synthesis is performed on a 0.1 mmol scale using a manual or automated peptide synthesizer.
-
Resin Swelling: Swell 150 mg of Rink Amide MBHA resin (0.67 mmol/g) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Proline):
-
Pre-activate a solution of Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation (Lys, Asp, Ser): Repeat the Fmoc deprotection and coupling steps for Fmoc-Lys(Dnp)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Ser(tBu)-OH sequentially.
-
N-terminal Abz Coupling:
-
After the final Fmoc deprotection of the Serine residue, couple Boc-Abz-OH (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) in DMF for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Synthesis Workflow Diagram
The Application of Abz-SDK(Dnp)P-OH in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a hallmark of many cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. Angiotensin-converting enzyme (ACE) and its homolog, angiotensin-converting enzyme 2 (ACE2), are two key zinc metalloproteases within this system that often exhibit counter-regulatory effects. Understanding the specific roles of the two catalytic domains of somatic ACE (the N- and C-domains) and ACE2 is crucial for the development of targeted therapeutics. Abz-SDK(Dnp)P-OH is a valuable molecular tool in this endeavor. This internally quenched fluorescent peptide is a specific substrate for the N-domain of ACE, enabling precise measurement of its activity and the screening of domain-selective inhibitors.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in cardiovascular research, including detailed experimental protocols, quantitative data, and a depiction of the relevant signaling pathways.
Core Concepts: ACE, ACE2, and the Role of this compound
Somatic ACE possesses two active catalytic domains, the N- and C-domains, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The N-domain, while also capable of this conversion, shows a higher affinity for other substrates, such as Ac-SDKP (N-acetyl-seryl-aspartyl-lysyl-proline), a tetrapeptide with anti-fibrotic and anti-inflammatory properties.
This compound is a synthetic peptide that leverages the principle of Fluorescence Resonance Energy Transfer (FRET).[3] The peptide contains a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Abz group. Upon cleavage of the peptide bond by the ACE N-domain, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This allows for the continuous and sensitive measurement of enzyme activity.[2]
ACE2, in contrast, functions as a carboxypeptidase, cleaving a single C-terminal amino acid from its substrates. Its primary role in the RAS is to counterbalance the effects of ACE by converting angiotensin II into the vasodilatory and cardioprotective peptide angiotensin-(1-7).
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds in the context of ACE activity assays.
Table 1: IC50 Value for Onopordia against ACE N-Domain
| Compound | Target | Substrate | IC50 (µM) |
| Onopordia | ACE N-Domain | This compound | 180 |
This data is derived from an in vitro fluorescent assay and demonstrates the utility of this compound in screening for N-domain selective ACE inhibitors.
Table 2: Kinetic Parameters for a General ACE FRET Substrate
| Substrate | Enzyme | Km (µM) | kcat (s-1) |
| Abz-FRK(Dnp)P-OH | Angiotensin-Converting Enzyme (ACE) | 4.0 | 210 |
Experimental Protocols
Preparation of Cardiac Tissue Homogenates for ACE Activity Assay
This protocol is adapted from established methods for preparing tissue lysates for enzymatic assays.[7][8][9][10][11]
Materials:
-
Fresh or frozen cardiac tissue
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% Triton X-100, and protease inhibitor cocktail.
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Excise the heart and wash thoroughly with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Mince the cardiac tissue into small pieces on ice.
-
Add 1 mL of ice-cold Homogenization Buffer per 100 mg of tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until a uniform suspension is achieved.
-
Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction including ACE.
-
Determine the total protein concentration of the supernatant using a Bradford or BCA protein assay.
-
The tissue homogenate is now ready for the ACE activity assay or can be stored at -80°C for future use.
Fluorometric Assay for ACE N-Domain Activity in Cardiac Tissue Homogenates
This protocol is adapted from methods using similar FRET substrates for ACE activity measurement.[1]
Materials:
-
Cardiac tissue homogenate (prepared as described above)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.0), 50 mM NaCl, 10 µM ZnCl2
-
This compound substrate stock solution (in DMSO)
-
ACE N-domain specific inhibitor (e.g., Captopril, for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Dilute the cardiac tissue homogenate in Assay Buffer to a final protein concentration of 50-100 µg/mL.
-
In a 96-well black microplate, add 50 µL of the diluted tissue homogenate to each well.
-
For inhibitor control wells, pre-incubate the homogenate with the ACE inhibitor for 15-30 minutes at 37°C before adding the substrate.
-
Initiate the reaction by adding 50 µL of this compound solution (final concentration of 10-50 µM in Assay Buffer) to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time curve.
-
ACE N-domain activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.
Signaling Pathways and Experimental Workflows
ACE/ACE2 Signaling in Cardiomyocytes
The balance between ACE and ACE2 activity is crucial for maintaining cardiomyocyte health. Angiotensin II, the product of ACE activity, binds to the AT1 receptor, triggering a cascade of downstream signaling events that contribute to pathological cardiac remodeling, including hypertrophy and fibrosis. Conversely, ACE2 degrades angiotensin II and generates angiotensin-(1-7), which acts on the Mas receptor to promote cardioprotective effects.
Experimental Workflow for Screening ACE N-Domain Inhibitors
The use of this compound is ideal for high-throughput screening of selective ACE N-domain inhibitors.
Applications in Cardiovascular Research Models
While specific in vivo studies utilizing this compound are not extensively documented, its application can be extrapolated to several well-established cardiovascular research models.
-
Spontaneously Hypertensive Rat (SHR): The SHR is a widely used genetic model of hypertension that develops left ventricular hypertrophy and heart failure with age.[12][13][14][15] Measuring ACE N-domain activity in cardiac tissue from SHRs at different disease stages using this compound could provide insights into the role of this domain in the pathophysiology of hypertensive heart disease.
-
Myocardial Infarction (MI) Models: Following myocardial infarction, the RAS is activated and contributes to adverse cardiac remodeling. Assessing ACE N-domain activity in the infarct and remote zones of the heart using this compound could help elucidate its role in post-MI fibrosis and inflammation.
-
Isolated Perfused Heart (Langendorff) Model: This ex vivo model allows for the study of cardiac function in a controlled environment.[3] The effects of novel ACE N-domain inhibitors identified using the this compound assay can be evaluated on cardiac contractility, heart rate, and coronary flow in the isolated heart.
Conclusion
This compound is a powerful and specific tool for dissecting the role of the ACE N-domain in cardiovascular health and disease. Its use in high-throughput screening and detailed enzymatic assays provides a platform for the discovery and characterization of novel, domain-selective ACE inhibitors. While further research is needed to fully elucidate its application in in vivo models and to determine its kinetic parameters with ACE2, the information and protocols provided in this guide offer a solid foundation for researchers to leverage this valuable reagent in their cardiovascular research endeavors. The continued investigation into the distinct functions of ACE domains and ACE2, facilitated by tools like this compound, holds significant promise for the development of more targeted and effective therapies for cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. Abz-FR-K (Dnp)-P-OH - GenScript Biotech [bioscience.co.uk]
- 6. shop.bachem.com [shop.bachem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. scispace.com [scispace.com]
- 11. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A model of chronic heart failure in spontaneous hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impaired myocardial function in spontaneously hypertensive rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Evaluation of Cardiac Health in the Spontaneously Hypertensive Rat Colony: Implications of Evolutionary Driven Increases in Concentric Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The spontaneously hypertensive rat as a model of the transition from compensated left ventricular hypertrophy to failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Abz-SDK(Dnp)P-OH: A Technical Guide to a Selective ACE Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. Its dual-domain structure, with distinct N- and C-terminal active sites, has prompted the development of domain-selective substrates to dissect their specific physiological and pathological functions. This technical guide provides an in-depth overview of the discovery, development, and application of Abz-SDK(Dnp)P-OH, a highly selective fluorescent substrate for the N-terminal domain of ACE.
This compound is a fluorescence resonance energy transfer (FRET) peptide.[1] It incorporates the fluorescent donor group o-aminobenzoic acid (Abz) and the quencher group 2,4-dinitrophenyl (Dnp).[1] In its intact form, the fluorescence of Abz is quenched by the proximity of the Dnp group. Upon hydrolysis of the peptide bond between the serine and aspartic acid residues by the N-domain of ACE, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. This property allows for a continuous and sensitive assay of ACE N-domain activity.[2]
Physicochemical and Kinetic Properties
The development of this compound was a significant step in creating tools to differentiate the activity of the two ACE domains. While the C-domain is primarily associated with blood pressure regulation through the conversion of Angiotensin I to Angiotensin II, the N-domain exhibits a higher affinity for other substrates, such as Ac-SDKP, a natural regulator of hematopoiesis.[3] this compound was designed as a specific tool to study the activity of this N-domain.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and a related, non-domain-selective ACE substrate, Abz-FRK(Dnp)P-OH, for comparison.
| Substrate | Target ACE Domain | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |
| This compound | N-Domain | 50.6 | Not available | Not available |
| Abz-FRK(Dnp)P-OH | Somatic (N- and C-Domain) | 4.0 | 210 | 52.5 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Lys(Dnp)-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Ser(tBu)-OH
-
2-(2-Aminobenzoyl)aminoacetic acid (Abz-OH)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents (DMF, DCM)
-
HPLC for purification
Protocol:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the proline residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the carboxyl group of Fmoc-Lys(Dnp)-OH with a coupling reagent like HBTU/HOBt in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps sequentially for Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, and finally Abz-OH.
-
Cleavage and Deprotection: After the final coupling step, wash and dry the resin. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
ACE Activity Assay using this compound
This protocol describes a continuous fluorometric assay to measure the N-domain activity of ACE.
Materials:
-
Recombinant human ACE N-domain
-
This compound substrate stock solution (in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.0
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Protocol:
-
Prepare Reagents: Dilute the ACE N-domain enzyme to the desired working concentration in the assay buffer. Prepare a series of substrate dilutions of this compound in the assay buffer.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the enzyme solution to the appropriate wells.
-
For control wells, add 25 µL of assay buffer instead of the enzyme.
-
-
Initiate Reaction: Add 25 µL of the this compound substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[4] Record the fluorescence every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
To determine the Km, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin System (RAS) and ACE Signaling
ACE is a central node in the RAS. The classical pathway involves the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. However, ACE also participates in "outside-in" signaling, where the binding of substrates or inhibitors can trigger intracellular signaling cascades independent of its catalytic activity.
Caption: Simplified Renin-Angiotensin System (RAS) and ACE signaling pathway.
Experimental Workflow for ACE N-Domain Activity Measurement
The following diagram illustrates the typical workflow for assessing the enzymatic activity of the ACE N-domain using the this compound substrate.
Caption: Workflow for measuring ACE N-domain activity with this compound.
Logical Relationship of FRET-Based ACE Assay
The principle of the FRET-based assay with this compound relies on a clear logical relationship between substrate cleavage and signal generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scielo.br [scielo.br]
- 3. N-domain selectivity of angiotensin I-converting enzyme as assessed by structure-function studies of its highly selective substrate, N-acetyl-seryl-aspartyl-lysyl-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Continuous Angiotensin-Converting Enzyme (ACE) Activity Assay Using Abz-SDK(Dnp)P-OH
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Angiotensin-converting enzyme (AEC), a key component of the renin-angiotensin system (RAS), plays a crucial role in blood pressure regulation and cardiovascular homeostasis. ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Due to its central role in these pathways, ACE is a major therapeutic target for the treatment of hypertension and other cardiovascular diseases. The fluorogenic peptide substrate, Abz-SDK(Dnp)P-OH, offers a sensitive and continuous method for measuring the activity of the N-terminal catalytic domain of ACE. This assay is based on the principle of fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the o-aminobenzoyl group (Abz) is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide by ACE, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be monitored in real-time.
Principle of the Assay
The this compound substrate is a synthetic peptide that is specifically cleaved by the N-terminal active site of ACE. The peptide contains a fluorescent donor (Abz) and a quenching acceptor (Dnp). In the uncleaved substrate, the close proximity of the Dnp group to the Abz group results in the quenching of Abz fluorescence through FRET. When ACE cleaves the peptide bond between the serine (S) and aspartic acid (D) residues, the Abz-containing fragment is released, separating it from the Dnp quencher. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity at approximately 420 nm when excited at 320 nm. The rate of the fluorescence increase is directly proportional to the ACE activity.
Applications
This continuous fluorometric assay is well-suited for a variety of applications in research and drug development, including:
-
Enzyme Kinetics: Determination of kinetic parameters such as K_m and V_max for the N-terminal domain of ACE.
-
Inhibitor Screening: High-throughput screening and characterization of potential ACE inhibitors.
-
Drug Discovery: Evaluating the potency and mechanism of action of novel therapeutic compounds targeting ACE.
-
Basic Research: Studying the regulation of ACE activity in various biological samples.
Quantitative Data Summary
Table 1: Kinetic Parameters for ACE Substrates
| Substrate | ACE Domain Specificity | K_m (µM) | k_cat (s⁻¹) | Reference |
| This compound | N-Domain | 50.6 | Not Reported | [1] |
| Abz-LFK(Dnp)-OH | C-Domain | 3.43 | Not Reported | [1] |
| Abz-FRK(Dnp)P-OH | Somatic (Both Domains) | 4.0 | 210 | [2] |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| Tris-HCl Buffer (pH 7.0) | 1 M | 100 mM |
| NaCl | 5 M | 50 mM |
| ZnCl₂ | 1 mM | 10 µM |
| This compound | 1 mM in DMSO | 10 - 100 µM |
| ACE (Rabbit Lung) | 1 U/mL | 1 - 10 mU/mL |
Table 3: Instrument Settings for Fluorescence Detection
| Parameter | Recommended Setting |
| Excitation Wavelength (λ_ex) | 320 nm |
| Emission Wavelength (λ_em) | 420 nm |
| Slit Widths (Excitation/Emission) | 5 nm / 10 nm |
| Measurement Mode | Kinetic |
| Temperature | 37°C |
| Reading Interval | 30 - 60 seconds |
| Total Assay Time | 15 - 30 minutes |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0):
-
To prepare 100 mL of assay buffer, combine 10 mL of 1 M Tris-HCl (pH 7.0), 1 mL of 5 M NaCl, and 10 µL of 100 mM ZnCl₂.
-
Bring the final volume to 100 mL with deionized water.
-
Adjust the pH to 7.0 if necessary.
-
Store at 4°C.
-
-
This compound Substrate Stock Solution (1 mM):
-
Dissolve this compound in 100% DMSO to a final concentration of 1 mM.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
ACE Enzyme Stock Solution (1 U/mL):
-
Prepare a 1 U/mL stock solution of Angiotensin-Converting Enzyme from rabbit lung in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Store in aliquots at -80°C.
-
-
Working Solutions:
-
Substrate Working Solution: Dilute the 1 mM this compound stock solution in assay buffer to the desired final concentration (typically in the range of 10-100 µM). Prepare this solution fresh before each experiment.
-
Enzyme Working Solution: Dilute the ACE stock solution in assay buffer to achieve a final concentration that results in a linear rate of fluorescence increase over the desired assay time. This may require optimization, but a starting point of 1-10 mU/mL is recommended.
-
ACE Activity Assay Protocol
-
Plate Setup:
-
Use a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Design the plate layout to include wells for blanks (no enzyme), controls (no inhibitor), and test samples (with inhibitor or experimental compound).
-
-
Assay Procedure:
-
Add 50 µL of the appropriate solution to each well:
-
Blank wells: 50 µL of assay buffer.
-
Control and Sample wells: 50 µL of ACE enzyme working solution.
-
-
If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified time (e.g., 15-30 minutes) at 37°C before adding the substrate.
-
Initiate the reaction by adding 50 µL of the this compound substrate working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (λ_ex = 320 nm, λ_em = 420 nm) in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in minutes).
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. This represents the rate of substrate hydrolysis (RFU/min).
-
-
Correct for Background Fluorescence:
-
Subtract the average rate of the blank wells from the rates of all other wells to correct for background fluorescence and non-enzymatic substrate degradation.
-
-
Determine Percent Inhibition (for inhibitor screening):
-
Calculate the percentage of ACE inhibition using the following formula:
where Rate_sample is the corrected rate in the presence of the test compound and Rate_control is the corrected rate of the enzyme without any inhibitor.
-
-
Determine IC₅₀ Values:
-
To determine the half-maximal inhibitory concentration (IC₅₀), perform the assay with a range of inhibitor concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Renin-Angiotensin System (RAS) Signaling Pathway.
Caption: Experimental Workflow for the Continuous ACE Assay.
Caption: FRET Principle of the this compound Assay.
References
Application Notes and Protocols for Measuring Angiotensin-Converting Enzyme (ACE) Activity in Tissue Homogenates using the Abz-SDK(Dnp)P-OH Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of the N-domain of Angiotensin-Converting Enzyme (ACE) in tissue homogenates using the fluorogenic substrate Abz-SDK(Dnp)P-OH. This assay is a powerful tool for investigating the role of ACE in various physiological and pathological processes.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin System (RAS), primarily known for its role in blood pressure regulation through the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Somatic ACE possesses two catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. The this compound assay is a specific method for measuring the activity of the ACE N-domain.
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate, this compound, contains a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the fluorescence of Abz is quenched by Dnp. When the ACE N-domain cleaves the peptide bond between the serine (S) and aspartic acid (D) residues, the Abz and Dnp groups are separated, leading to an increase in fluorescence that is directly proportional to the enzyme activity.
Data Presentation: ACE Activity in Tissue Homogenates
The following tables summarize representative data for ACE activity in various tissue homogenates. It is important to note that this compound is a specific substrate for the N-domain of ACE. Therefore, the activity measured reflects that of the N-domain. For comparative purposes, a table with total ACE activity measured with a non-domain-specific substrate is also provided.
Table 1: ACE N-Domain Activity in Brain Tissue Homogenates
| Tissue Region | Condition | Relative Fluorescence Units (RFU) | Reference |
| Brain | Control | 13,283 (median) | [1] |
| Brain | Alzheimer's Disease | 6,750 (median) | [1] |
Note: Data is presented as relative fluorescence units as specific activity was not provided in the source.
Table 2: Total ACE Activity in Various Rat Tissue Homogenates (for comparison)
| Tissue | ACE Activity (mU/g tissue) | Substrate Used |
| Lung | 150 - 250 | ZPHL / HHL |
| Kidney | 80 - 150 | ZPHL / HHL |
| Heart | 20 - 40 | ZPHL / HHL |
Note: This data is from studies using general ACE substrates (Z-Phe-His-Leu or Hip-His-Leu) and represents total ACE activity, not specifically N-domain activity.
Mandatory Visualizations
Caption: Principle of the this compound FRET-based assay for ACE N-domain activity.
Caption: Experimental workflow for measuring ACE activity in tissue homogenates.
Experimental Protocols
This protocol is a general guideline and may need to be optimized for specific tissues.
Materials:
-
Tissue of interest
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail.
-
Dounce homogenizer or other mechanical homogenizer
-
Refrigerated microcentrifuge
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces on ice.
-
Add 5-10 volumes of ice-cold Lysis Buffer to the tissue (e.g., for 100 mg of tissue, add 500-1000 µL of buffer).
-
Homogenize the tissue on ice using a Dounce homogenizer until a uniform consistency is achieved.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the tissue homogenate) and transfer it to a new tube. Avoid disturbing the pellet.
-
Determine the total protein concentration of the homogenate using a standard method such as the Bradford or BCA assay.
-
The tissue homogenate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
This protocol is designed for a 96-well plate format and kinetic measurement.
Materials:
-
Tissue homogenate (prepared as described above)
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.0), 50 mM NaCl, 10 µM ZnCl₂
-
ACE inhibitor (e.g., Captopril or Lisinopril) for control wells (optional)
-
Free Abz (o-aminobenzoic acid) for standard curve
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm.
Procedure:
A. Standard Curve Preparation:
-
Prepare a series of dilutions of the free Abz standard in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
B. Assay Reaction:
-
In separate wells of the 96-well plate, prepare the following for each sample:
-
Sample Wells: Add a specific amount of tissue homogenate (e.g., 10-50 µg of total protein) and bring the volume to 50 µL with Assay Buffer.
-
Inhibitor Control Wells (optional): Add the same amount of tissue homogenate, the ACE inhibitor (e.g., 10 µM final concentration of Captopril), and bring the volume to 50 µL with Assay Buffer. Pre-incubate for 10-15 minutes at 37°C.
-
Substrate Blank Well: Add 50 µL of Assay Buffer without any tissue homogenate.
-
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to a final concentration of 20 µM (this will be 10 µM in the final reaction volume).
-
Start the reaction by adding 50 µL of the substrate working solution to all wells (except the standard curve wells), for a final reaction volume of 100 µL.
-
Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
C. Data Analysis:
-
Plot the fluorescence intensity of the Abz standards against their known concentrations to generate a standard curve.
-
For each sample, determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).
-
Subtract the slope of the substrate blank from the slopes of the sample wells.
-
Convert the rate of fluorescence increase (ΔRFU/min) to the rate of substrate cleavage (pmol/min) using the standard curve.
-
Calculate the specific ACE activity in the tissue homogenate and express it as mU/mg of protein (where 1 mU = 1 nmol of substrate cleaved per minute).
Formula for Calculation:
Specific Activity (mU/mg) = [(ΔRFU/min) / (Slope of Standard Curve in RFU/pmol)] / (mg of protein in the well)
Quality Control
-
Inhibitor Control: The inclusion of a known ACE inhibitor like Captopril or Lisinopril should significantly reduce the measured fluorescence, confirming that the observed activity is specific to ACE.
-
Linearity: Ensure that the rate of the reaction is linear over the measurement period. If the curve plateaus, the sample may need to be diluted.
-
Standard Curve: A standard curve should be run with every experiment to ensure accurate quantification.
By following these detailed protocols and application notes, researchers can reliably measure the N-domain activity of ACE in tissue homogenates, contributing to a deeper understanding of its role in health and disease.
References
Application Notes and Protocols for Abz-SDK(Dnp)P-OH in Angiotensin-Converting Enzyme (ACE) N-Domain Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abz-SDK(Dnp)P-OH is a highly specific, internally quenched fluorogenic peptide substrate designed for the sensitive and continuous measurement of the N-domain activity of Angiotensin I-Converting Enzyme (ACE). ACE, a central component of the Renin-Angiotensin System (RAS), is a dipeptidyl carboxypeptidase with two catalytic domains: the N-domain and the C-domain. These domains exhibit different substrate specificities. The this compound substrate is selectively cleaved by the N-domain, making it an invaluable tool for studying the specific functions and inhibition of this domain.
The peptide incorporates the fluorophore o-aminobenzoic acid (Abz) and the quencher 2,4-dinitrophenyl (Dnp). In its intact form, the proximity of the Dnp group to the Abz group quenches the latter's fluorescence via Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the aspartic acid (D) and the lysine (K(Dnp)) residues by the ACE N-domain, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between cleavage and fluorescence allows for real-time kinetic analysis of enzyme activity.
Signaling Pathway Context: The Renin-Angiotensin System
ACE plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. A simplified diagram of the classical RAS pathway is presented below, highlighting the central role of ACE.
Quantitative Data
The following tables summarize the key optical and kinetic parameters for the this compound assay.
Table 1: Optical Properties of this compound
| Parameter | Wavelength (nm) | Notes |
| Excitation (λex) | 320 - 340 | Optimal excitation is typically around 320 nm. |
| Emission (λem) | 405 - 420 | A significant increase in fluorescence is observed upon substrate cleavage. |
Table 2: Kinetic Parameters for this compound Hydrolysis by ACE N-Domain
| Parameter | Value | Enzyme Source |
| Catalytic Efficiency (kcat/Km) | 1.1 µM⁻¹s⁻¹ | Recombinant ACE N-domain.[1] |
Experimental Protocols
Principle of the Assay
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact this compound peptide, the Dnp group quenches the fluorescence of the Abz group. Upon cleavage by the ACE N-domain, the Abz fluorophore is separated from the Dnp quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme activity.
Materials and Reagents
-
This compound substrate
-
Recombinant human ACE or purified ACE from a biological sample
-
Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.[2]
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for ~320 nm and ~420 nm, respectively.
-
ACE inhibitors (e.g., Captopril) for control experiments.
Experimental Workflow
The general workflow for conducting the ACE N-domain activity assay is outlined below.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer (0.1 M Tris-HCl, pH 7.0, 50 mM NaCl, 10 µM ZnCl₂) and store at 4°C.
-
Reconstitute the this compound substrate in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Protect from light and store at -20°C.
-
Dilute the enzyme (recombinant ACE or biological sample) in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
x µL of enzyme solution.
-
y µL of Assay Buffer.
-
For inhibitor studies, add the desired concentration of the inhibitor and adjust the buffer volume accordingly.
-
-
The total volume in each well before adding the substrate should be consistent (e.g., 180 µL).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is 10 µM.[2]
-
Initiate the enzymatic reaction by adding 20 µL of the this compound working solution to each well, bringing the final volume to 200 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate Initial Reaction Rates: Plot the relative fluorescence units (RFU) versus time for each well. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Convert RFU to Molar Concentration: To determine the specific activity of the enzyme, it is necessary to convert the change in fluorescence (RFU/min) to the rate of product formation (mol/min). This is achieved by creating a standard curve.
-
Completely hydrolyze a known concentration of the this compound substrate with a high concentration of ACE.
-
Measure the final, maximal fluorescence of this fully cleaved substrate.
-
Create a series of dilutions of the fully cleaved product (or a fluorescent standard like free Abz) and measure the fluorescence of each.
-
Plot the fluorescence (RFU) versus the known concentration (M) to generate a standard curve. The slope of this curve will be the conversion factor (RFU/M).
-
-
Enzyme Kinetics:
-
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the this compound substrate.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |
| Incorrect buffer composition | Verify the pH and salt concentration of the assay buffer; ensure the presence of ZnCl₂. | |
| Incorrect instrument settings | Confirm the excitation and emission wavelengths are set correctly. | |
| High background fluorescence | Contaminated reagents | Use high-purity water and reagents; prepare fresh buffers. |
| Autofluorescence of test compounds | Run a control with the compound but without the enzyme to measure its intrinsic fluorescence. | |
| Non-linear reaction progress curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay over a shorter time course; check the stability of the enzyme under assay conditions. | |
| Inner filter effect | Ensure the substrate and product concentrations are within the linear range of the fluorometer. |
References
Application Note: High-Throughput Determination of Enzyme Kinetic Parameters (Km and Vmax) using the Fluorogenic Substrate Abz-SDK(Dnp)P-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for determining the Michaelis-Menten constants, Km and Vmax, of Angiotensin-Converting Enzyme (ACE) using the sensitive fluorogenic substrate, Abz-SDK(Dnp)P-OH. This continuous kinetic assay, based on Fluorescence Resonance Energy Transfer (FRET), is suitable for high-throughput screening of ACE inhibitors and detailed characterization of enzyme kinetics. The protocol covers experimental design, data acquisition, and analysis, including the conversion of relative fluorescence units (RFU) to product concentration.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc metalloprotease in the renin-angiotensin system, playing a crucial role in blood pressure regulation. Its clinical significance makes it a major target for the development of therapeutic inhibitors. A thorough understanding of enzyme kinetics is fundamental to the discovery and characterization of these inhibitors. The Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are critical parameters for quantifying enzyme performance and inhibitor potency.
The substrate, this compound, is an internally quenched fluorogenic peptide. The o-aminobenzoyl (Abz) group serves as the fluorophore and the 2,4-dinitrophenyl (Dnp) group acts as a quencher. In the intact peptide, the close proximity of Abz and Dnp results in the quenching of Abz fluorescence. Upon enzymatic cleavage of the peptide bond between Ser and Asp by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the rate of substrate hydrolysis.
Principle of the Assay
The enzymatic reaction and subsequent fluorescence generation are depicted below. The rate of the reaction is determined by monitoring the increase in fluorescence over time.
Caption: Enzymatic cleavage of this compound by ACE separates the Abz fluorophore from the Dnp quencher, resulting in an increase in fluorescence.
Materials and Reagents
-
Enzyme: Recombinant human Angiotensin-Converting Enzyme (ACE)
-
Substrate: this compound
-
Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Equipment:
-
Fluorescence microplate reader with excitation at 320 nm and emission at 420 nm.[1]
-
Temperature-controlled incubation chamber (37°C)
-
96-well black, flat-bottom microplates
-
Multichannel pipettes
-
Standard laboratory glassware and consumables
-
Experimental Protocols
Preparation of Reagents
-
ACE Stock Solution: Reconstitute lyophilized ACE in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µg/mL) in assay buffer.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Protect from light and store at -20°C.
-
Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0.5 µM to 50 µM). It is advisable to use a substrate concentration range that brackets the expected Km value.
Enzyme Activity Assay
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of the substrate working solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the diluted ACE solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every 60 seconds for 30 minutes.
-
Caption: Experimental workflow for the determination of ACE kinetic parameters.
Data Analysis
-
Calculation of Initial Velocity (V0):
-
Plot the fluorescence intensity (RFU) against time (seconds) for each substrate concentration.
-
The initial velocity (V0) is the slope of the linear portion of this curve (RFU/s).
-
-
Conversion of RFU/s to Molar Rate (µM/s):
-
A standard curve is required to convert the rate from RFU/s to a molar concentration of the product formed per second.
-
Standard Curve Generation:
-
Prepare a known concentration of the cleaved fluorescent product (Abz-Ser-Asp). If a commercial standard is unavailable, it can be generated by complete enzymatic digestion of a known concentration of the this compound substrate.
-
Prepare a series of dilutions of the fluorescent product standard in the assay buffer.
-
Measure the fluorescence of each dilution.
-
Plot the fluorescence intensity (RFU) versus the concentration of the fluorescent product (µM). The slope of this line is the conversion factor (RFU/µM).
-
-
Velocity Conversion:
-
Velocity (µM/s) = (V0 in RFU/s) / (Slope of standard curve in RFU/µM)
-
-
-
Determination of Km and Vmax:
-
Plot the initial velocity (V0 in µM/s) against the substrate concentration ([S] in µM).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R):
-
V0 = (Vmax * [S]) / (Km + [S])
-
-
The software will provide the best-fit values for Km and Vmax.
-
Data Presentation
The following tables present illustrative data for the determination of ACE kinetic parameters.
Table 1: Initial Reaction Velocities at Varying Substrate Concentrations
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/s) | Initial Velocity (V₀) (µM/s) |
| 1 | 15.2 | 0.0152 |
| 2.5 | 35.1 | 0.0351 |
| 5 | 60.5 | 0.0605 |
| 10 | 92.3 | 0.0923 |
| 20 | 125.6 | 0.1256 |
| 40 | 150.1 | 0.1501 |
Assuming a conversion factor of 1000 RFU/µM from a hypothetical standard curve.
Table 2: Calculated Kinetic Parameters for ACE with this compound
| Parameter | Value | Unit |
| Km | 8.5 | µM |
| Vmax | 0.20 | µM/s |
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive, continuous, and high-throughput method for determining the kinetic parameters of ACE. The detailed protocol and data analysis workflow presented in this application note will enable researchers to accurately characterize ACE activity and evaluate the potency of potential inhibitors, thereby facilitating drug discovery and development efforts.
References
Application of a Fluorescent Peptide Substrate in Studying Tipifarnib-Induced Apoptosis
Application Note
Introduction
Tipifarnib is a potent, nonpeptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in cellular signaling, proliferation, and survival.[1][2] A primary target of FTase is the Ras family of small GTPases, which require farnesylation for proper membrane localization and subsequent activation of downstream pro-survival pathways.[3][4] By inhibiting FTase, tipifarnib disrupts these signaling cascades, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5][6] This application note details the use of a fluorescent peptide substrate, specifically a dansyl-labeled peptide, to quantify the inhibitory activity of tipifarnib on FTase and to subsequently study its downstream effects on apoptosis induction. While the initially mentioned Abz-SDK(Dnp)P-OH is a substrate for the angiotensin-converting enzyme, a dansyl-peptide substrate is a well-established tool for fluorometric FTase assays.[7][8]
Principle of the Farnesyltransferase Assay
The farnesyltransferase activity assay is a "mix-incubate-measure" type assay that utilizes a dansyl-peptide substrate.[9][10] In the presence of farnesyl pyrophosphate (FPP), FTase catalyzes the transfer of the farnesyl group to the cysteine residue within the peptide substrate.[8] This modification increases the hydrophobicity of the peptide, leading to a measurable increase in the fluorescence of the dansyl group.[11] When an inhibitor such as tipifarnib is present, the enzymatic activity of FTase is blocked, resulting in a decrease in the fluorescence signal.[9] The degree of inhibition can be quantified by comparing the fluorescence of samples treated with the inhibitor to untreated controls. This assay is a robust, non-radioactive, and high-throughput method for determining the potency of FTase inhibitors.[9][10]
Tipifarnib's Mechanism of Apoptosis Induction
Tipifarnib's primary mechanism for inducing apoptosis involves the inhibition of Ras farnesylation.[3][12] Unfarnesylated Ras remains in the cytosol and cannot be activated, leading to the downregulation of downstream signaling pathways critical for cell survival, such as the RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[3][4] Inhibition of these pathways can lead to the upregulation of pro-apoptotic proteins like Bim and the downregulation of anti-apoptotic proteins such as Mcl-1.[4][12] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the activation of the intrinsic apoptosis cascade, characterized by the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP).[13][14]
Quantitative Data Summary
Table 1: Inhibitory Activity of Tipifarnib against Farnesyltransferase
| Parameter | Value | Reference |
| IC50 (FTase) | 0.6 nM | [1] |
| IC50 (Lamin B peptide) | 0.86 nM | [1][2] |
| IC50 (K-RasB peptide) | 7.9 nM | [1] |
Table 2: Cellular Effects of Tipifarnib Treatment
| Cell Line | Tipifarnib Concentration | Effect | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | <100 nM (IC50) | Reduced cell viability, induced apoptosis | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) with HRAS mutation | In vivo treatment | Increased cleaved Caspase-3 | [3] |
| ML2 (t(6;11)-rearranged cell line) | 0.1–100 µM | Increased PARP cleavage | [12][13] |
| U937 (human leukemic monocyte lymphoma) | 10 µM | Induced cleavage of caspase-9 | [15] |
| Acute Myeloid Leukemia (AML) | 25-100 nM | 50% inhibition of proliferation | [6] |
| Breast Cancer Cells (MDA-MB-231, MDA-MB-468) | 72 hours (concentration not specified) | Increased active caspase-3 | [16] |
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase Inhibition Assay
This protocol is adapted from commercially available fluorescent FTase inhibitor screening kits.[9][17]
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Dansyl-peptide substrate
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and ZnCl2)
-
Tipifarnib (dissolved in DMSO)
-
DMSO (as vehicle control)
-
Black, flat-bottom 384-well plates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Enzyme Preparation: Dilute the FTase stock solution in assay buffer to the desired working concentration.
-
Compound Preparation: Prepare a serial dilution of tipifarnib in DMSO. Further dilute the tipifarnib solutions in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup:
-
Add 5 µL of diluted tipifarnib or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the diluted FTase enzyme solution to all wells except the "no enzyme" blank. Add 5 µL of assay buffer to the blank wells.
-
Mix and incubate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working reagent by mixing the dansyl-peptide substrate and FPP in the assay buffer.
-
Add 15 µL of the working reagent to all wells to start the reaction.
-
Mix the plate gently.
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each tipifarnib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the tipifarnib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Caspase-3 Activity Assay in Tipifarnib-Treated Cells
This protocol outlines a colorimetric assay for measuring the activity of caspase-3, a key executioner caspase in apoptosis.[18]
Materials:
-
Cancer cell line of interest (e.g., U937, Jurkat)
-
Cell culture medium and supplements
-
Tipifarnib
-
DMSO
-
Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of tipifarnib or DMSO (vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 50 µL of chilled Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
-
Caspase-3 Assay:
-
Transfer the cell lysates to a new 96-well plate.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each well containing cell lysate.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.
-
Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance readings of the tipifarnib-treated samples to the vehicle control.
-
Visualizations
Caption: Workflow for determining the IC50 of tipifarnib using a fluorescent FTase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simvastatin interacts synergistically with tipifarnib to induce apoptosis in leukemia cells through the disruption of RAS membrane localization and ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tipifarnib and tanespimycin show synergic proapoptotic activity in U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioassaysys.com [bioassaysys.com]
- 18. abcam.com [abcam.com]
Application Notes and Protocols for High-Throughput Screening (HTS) Assay Development with Abz-SDK(Dnp)P-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. This document provides detailed application notes and protocols for the development of a robust HTS assay using the fluorogenic substrate Abz-SDK(Dnp)P-OH to identify inhibitors of Angiotensin-Converting Enzyme (ACE).
This compound is a specific substrate for the N-terminal catalytic domain of ACE.[1] It is an internally quenched fluorescent peptide based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates the fluorophore o-aminobenzoic acid (Abz) and the quencher 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Abz group. Upon cleavage by ACE, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes this compound an ideal substrate for HTS applications.[2][3]
Signaling Pathways of Angiotensin-Converting Enzyme (ACE)
ACE is a central component of the Renin-Angiotensin System (RAS), which plays a critical role in the regulation of blood pressure and cardiovascular homeostasis. Additionally, ACE has been shown to participate in a distinct intracellular signaling cascade. Understanding these pathways is crucial for contextualizing the mechanism of action of identified inhibitors.
The Renin-Angiotensin System (RAS)
The classical RAS pathway involves a cascade of enzymatic reactions culminating in the production of Angiotensin II, a potent vasoconstrictor. ACE plays a key role in this pathway by converting Angiotensin I to Angiotensin II.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
ACE Intracellular Signaling Pathway
Recent studies have revealed a signaling function for ACE that is independent of the RAS. This pathway involves the activation of intracellular kinases upon ligand binding to ACE.
Caption: ACE intracellular signaling cascade.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Sigma-Aldrich | A1234 | -20°C |
| Recombinant Human ACE | R&D Systems | 929-ZN | -80°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| NaCl | Sigma-Aldrich | S9888 | Room Temp |
| ZnCl₂ | Sigma-Aldrich | 229997 | Room Temp |
| Captopril | Sigma-Aldrich | C4042 | Room Temp |
| Lisinopril | Sigma-Aldrich | L2777 | Room Temp |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3710 | Room Temp |
Solution Preparation
-
Assay Buffer: 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5. Filter sterilize and store at 4°C.
-
ACE Stock Solution (1 mg/mL): Reconstitute lyophilized ACE in sterile water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
ACE Working Solution: Dilute ACE stock solution in Assay Buffer to the desired final concentration (determine empirically, e.g., 5-20 ng/mL). Prepare fresh daily and keep on ice.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Aliquot and store at -20°C, protected from light.
-
This compound Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 2X the Km value). Prepare fresh daily and protect from light.
-
Inhibitor Stock Solutions (10 mM): Dissolve Captopril and Lisinopril in 100% DMSO. Aliquot and store at -20°C.
HTS Assay Workflow
The following diagram illustrates the general workflow for the HTS assay.
Caption: High-throughput screening workflow for ACE inhibitors.
Detailed HTS Protocol
-
Compound Plating:
-
Using an automated liquid handler, dispense 1 µL of test compounds, positive control (e.g., Captopril), and negative control (DMSO) into a 384-well black plate according to the plate layout described below.
-
-
Enzyme Addition:
-
Add 20 µL of ACE working solution to all wells.
-
-
Pre-incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 15 minutes.
-
-
Substrate Addition & Reaction Initiation:
-
Add 20 µL of this compound working solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 30-60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with excitation at 320 nm and emission at 420 nm.
-
Plate Layout for HTS
A robust plate layout is essential for quality control. Below is a recommended layout for a 384-well plate.
| Wells | Content | Purpose |
| Column 1 | DMSO | Negative Control (100% activity) |
| Column 2 | Captopril (e.g., 10 µM) | Positive Control (0% activity) |
| Columns 3-22 | Test Compounds | Screening of compound library |
| Column 23 | DMSO | Negative Control |
| Column 24 | Captopril (e.g., 10 µM) | Positive Control |
Data Analysis and Interpretation
-
Percentage Inhibition Calculation:
-
Calculate the percentage inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
IC₅₀ Determination:
-
For active compounds ("hits"), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
-
Assay Quality Control:
-
Z'-factor: This parameter is used to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. S/B = Mean_Negative_Control / Mean_Positive_Control
-
Expected Quantitative Data
The following table summarizes expected values for a well-optimized HTS assay using this compound. Actual values may vary depending on specific experimental conditions.
| Parameter | Expected Value | Reference |
| Z'-factor | > 0.6 | General HTS guidelines |
| Signal-to-Background (S/B) Ratio | > 3 | General HTS guidelines |
| IC₅₀ of Captopril | 1 - 20 nM | [4][5] |
| IC₅₀ of Lisinopril | 1 - 5 nM |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | - Insufficient enzyme activity- Substrate concentration too low- High background fluorescence | - Increase enzyme concentration- Optimize substrate concentration (around Km)- Check buffer components for autofluorescence |
| High Well-to-Well Variability | - Inaccurate liquid handling- Incomplete mixing- Edge effects | - Calibrate and maintain liquid handlers- Ensure proper mixing after reagent addition- Use barrier plates or avoid using outer wells |
| Low Z'-factor (< 0.5) | - High data variability- Small dynamic range | - Address sources of variability (see above)- Optimize assay components to increase S/B ratio |
| False Positives | - Compound autofluorescence- Compound quenching | - Screen compounds for autofluorescence in a separate assay- Perform counter-screens to confirm mechanism of action |
By following these detailed application notes and protocols, researchers can develop a robust and reliable HTS assay for the discovery of novel ACE inhibitors using the this compound substrate.
References
Troubleshooting & Optimization
Troubleshooting low signal-to-noise ratio in Abz-SDK(Dnp)P-OH experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate Abz-SDK(Dnp)P-OH in enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic peptide substrate used to measure the activity of Angiotensin I-converting enzyme (ACE).[1][2] It incorporates a fluorescent donor, 2-aminobenzoyl (Abz), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of Abz is quenched by Dnp through Förster Resonance Energy Transfer (FRET). When ACE cleaves the peptide bond between the donor and acceptor, the quenching is relieved, resulting in an increase in fluorescence intensity. This allows for the continuous monitoring of enzyme activity.
Q2: What are the excitation and emission wavelengths for the Abz fluorophore?
The optimal excitation wavelength (λex) for the Abz fluorophore is 320 nm, and the emission wavelength (λem) is 420 nm.[3]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a powder at -20°C or -80°C, protected from light and moisture. Stock solutions can be prepared in a suitable solvent like DMSO and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][4]
Q4: What are the key components of the ACE activity assay buffer?
A typical assay buffer for ACE activity using this compound includes a buffer to maintain pH (e.g., Tris-HCl), salts (e.g., NaCl), and a cofactor for the enzyme (e.g., ZnCl2). A commonly used buffer is 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2.[5]
Troubleshooting Guide
Low Signal-to-Noise Ratio
A low signal-to-noise ratio is a common issue in fluorescence-based assays. This can manifest as a weak signal from the enzymatic reaction or a high background signal.
Q5: My fluorescence signal is very weak. What are the possible causes and solutions?
Several factors can contribute to a weak fluorescence signal. The table below summarizes potential causes and recommended actions.
| Possible Cause | Recommended Solution |
| Low Enzyme Activity | Increase the concentration of ACE in the reaction. Ensure the enzyme has been stored correctly and has not lost activity. |
| Sub-optimal Substrate Concentration | The typical concentration for this compound is around 10 µM.[5] However, it is advisable to perform a substrate titration to determine the optimal concentration for your specific experimental conditions. |
| Incorrect Instrument Settings | Ensure the fluorometer is set to the correct excitation (320 nm) and emission (420 nm) wavelengths.[3] Optimize the gain settings to enhance signal detection without saturating the detector. |
| Inhibitors in the Sample | If you are using biological samples, they may contain endogenous inhibitors of ACE. Prepare appropriate controls, such as spiking a known amount of purified ACE into your sample matrix, to test for inhibition. |
| Degraded Substrate | Protect the this compound substrate from light to prevent photobleaching. Prepare fresh substrate solutions for each experiment. |
Q6: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can mask the signal from the enzymatic reaction. Here are some common causes and their solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence from Sample Components | If your sample contains fluorescent compounds, prepare a control reaction without the enzyme to measure the background fluorescence and subtract it from your experimental readings. |
| Contaminated Buffers or Reagents | Use high-purity reagents and solvents to prepare your buffers. Filter-sterilize buffers to remove any particulate matter that might scatter light. |
| Non-enzymatic Hydrolysis of the Substrate | Prepare a control reaction without the enzyme to assess the rate of spontaneous substrate degradation. If significant, you may need to adjust the buffer pH or temperature. |
| Light Leakage in the Fluorometer | Ensure that the sample chamber of the fluorometer is properly sealed to prevent external light from interfering with the measurement. |
Below is a troubleshooting workflow for addressing low signal-to-noise ratio issues:
Experimental Protocols
ACE Activity Assay using this compound
This protocol is adapted from a published method for measuring ACE activity in biological samples.[5]
Materials:
-
This compound substrate
-
Purified Angiotensin I-converting enzyme (ACE) or biological sample containing ACE
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 1 mM). Store at -20°C.
-
Prepare the assay buffer and bring it to the reaction temperature (37°C).
-
Dilute the ACE enzyme or biological sample in the assay buffer to the desired concentration.
-
-
Set up the Assay:
-
In a 96-well black microplate, add the following to each well:
-
x µL of diluted enzyme/sample
-
y µL of assay buffer to bring the volume to 180 µL.
-
-
Include the following controls:
-
No-enzyme control: 180 µL of assay buffer.
-
Inhibitor control (optional): x µL of enzyme/sample + inhibitor, and y µL of assay buffer.
-
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to a final concentration of 100 µM (this will be a 10X solution).
-
Add 20 µL of the 100 µM this compound working solution to each well to initiate the reaction (final substrate concentration will be 10 µM in a 200 µL final volume).
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.
-
Use an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from the rates of the experimental samples.
-
Enzyme activity can be expressed as RFU/min.
-
The experimental workflow is illustrated in the following diagram:
References
Preventing Abz-SDK(Dnp)P-OH degradation in solution
Welcome to the technical support center for Abz-SDK(Dnp)P-OH. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this fluorescent peptide substrate in solution and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent peptide substrate used to measure the activity of Angiotensin I-converting enzyme (ACE).[1] It consists of a peptide sequence (Ser-Asp-Lys-Pro) flanked by a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quencher group, 2,4-dinitrophenyl (Dnp). In its intact form, the quencher suppresses the fluorescence of the donor. When ACE cleaves the peptide bond between the donor and quencher, the fluorescence is restored, providing a measurable signal of enzyme activity.
Q2: How should I store this compound to prevent degradation?
Proper storage is critical to maintaining the integrity of the peptide. Both the lyophilized powder and solutions should be stored under specific conditions to minimize degradation.
| Form | Storage Temperature | Duration | Storage Conditions |
| Lyophilized Powder | -80°C | 2 years | Sealed from moisture. |
| -20°C | 1 year | Sealed from moisture. | |
| Stock Solution | -80°C | 6 months | Aliquoted, sealed from moisture. |
| -20°C | 1 month | Aliquoted, sealed from moisture. |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. [2][3][4]
Q3: What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5] It is crucial to use high-quality, anhydrous (hygroscopic) DMSO, as the presence of water can impact the solubility and stability of the product.[5] Gentle warming or sonication may be required to fully dissolve the peptide.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: High background fluorescence in my assay.
High background fluorescence can mask the signal from the enzymatic reaction, leading to inaccurate results.
| Possible Cause | Recommended Solution |
| Substrate Degradation: The peptide may have degraded due to improper storage or handling, leading to a pre-cleaved state. | 1. Verify Storage Conditions: Ensure the peptide has been stored according to the recommendations in the table above. 2. Prepare Fresh Solutions: If in doubt, prepare a fresh stock solution from lyophilized powder. 3. Minimize Light Exposure: Protect the substrate from light to prevent photobleaching, which can sometimes lead to increased background. |
| Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent impurities. | 1. Use High-Purity Reagents: Prepare all buffers and solutions with high-purity water and reagents. 2. Check Buffer Autofluorescence: Measure the fluorescence of your assay buffer alone to ensure it is not contributing to the background. |
| Non-enzymatic Hydrolysis: The peptide bond can be susceptible to hydrolysis under certain conditions, especially at non-optimal pH.[6][7][8] | 1. Maintain Optimal pH: Ensure your assay buffer is at the recommended pH (typically around 7.0-8.3 for ACE assays).[8] 2. Prepare Fresh Assay Plates: Do not let the substrate sit in the assay buffer for extended periods before starting the reaction. |
Problem 2: Low or no signal change during the assay.
A lack of signal change indicates that the enzyme is not cleaving the substrate as expected.
| Possible Cause | Recommended Solution |
| Inactive Enzyme: The ACE enzyme may have lost its activity. | 1. Check Enzyme Storage: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. 2. Use a Positive Control: Test the enzyme activity with a known potent substrate or a fresh batch of enzyme. |
| Incorrect Assay Conditions: The buffer composition or temperature may not be optimal for ACE activity. | 1. Verify Buffer Composition: A typical ACE assay buffer contains 0.1 M Tris-HCl, 50 mM NaCl, and 10 µM ZnCl₂ at pH 7.0.[8] Zinc is a critical cofactor for ACE. 2. Optimize Temperature: The standard incubation temperature for ACE assays is 37°C.[8] |
| Presence of Inhibitors: Your sample may contain inhibitors of ACE. | 1. Sample Dilution: Dilute your sample to reduce the concentration of potential inhibitors. 2. Control Experiments: Run a control reaction with a known amount of purified ACE spiked into your sample to check for inhibition. |
| Substrate Concentration Too Low: The substrate concentration may be below the limit of detection for your instrument. | Optimize Substrate Concentration: The typical concentration for this compound in an ACE assay is around 10 µM.[8] |
Problem 3: Signal variability between replicates.
Inconsistent results can make data interpretation difficult.
| Possible Cause | Recommended Solution |
| Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in reagent concentrations. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Careful Technique: Use proper pipetting techniques to ensure accuracy and precision. |
| Photobleaching: Exposure to excitation light for prolonged periods can lead to a decrease in fluorescence signal. | 1. Minimize Light Exposure: Protect the assay plate from light as much as possible. 2. Optimize Instrument Settings: Use the lowest possible excitation intensity and shortest exposure time that still provides a good signal-to-noise ratio. |
| Temperature Fluctuations: Inconsistent temperature across the assay plate can affect enzyme activity. | Ensure Uniform Temperature: Use a plate reader with good temperature control and allow the plate to equilibrate to the desired temperature before starting the measurement. |
Experimental Protocols
Key Experiment: ACE Activity Assay
This protocol provides a detailed methodology for measuring ACE activity using this compound.
Materials:
-
This compound
-
Angiotensin I-converting enzyme (ACE)
-
Assay Buffer: 0.1 M Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0
-
DMSO (anhydrous)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~320 nm, Emission: ~420 nm)
Procedure:
-
Prepare a 1 mM stock solution of this compound in DMSO. Store this stock solution at -80°C in aliquots.
-
Prepare the working substrate solution by diluting the stock solution in Assay Buffer to a final concentration of 20 µM. (This will result in a 10 µM final concentration in the assay).
-
Prepare your enzyme samples and controls. Dilute the ACE enzyme in Assay Buffer to the desired concentration.
-
Set up the assay plate:
-
Blank wells: 100 µL of Assay Buffer.
-
Substrate control wells: 50 µL of Assay Buffer and 50 µL of the 20 µM working substrate solution.
-
Sample wells: 50 µL of your diluted enzyme sample and 50 µL of the 20 µM working substrate solution.
-
-
Incubate the plate at 37°C.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation at ~320 nm and emission at ~420 nm. The rate of fluorescence increase is proportional to the ACE activity.
Visualizations
Caption: Experimental workflow for ACE activity assay.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference-Free Measurement of Urinary Angiotensin-Converting Enzyme (ACE) Activity: Diagnostic and Therapeutic Monitoring Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACE-inhibitory activity assay: IC50 [protocols.io]
- 8. researchgate.net [researchgate.net]
Interference from biological sample components in Abz-SDK(Dnp)P-OH assays
Welcome to the technical support center for the Abz-SDK(Dnp)P-OH assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when using this fluorescent substrate for Angiotensin-Converting Enzyme (ACE) activity measurements in biological samples.
I. Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, providing potential causes and solutions.
Issue 1: Low or no fluorescence signal, even with positive controls.
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Verify that the fluorometer is set to the correct excitation and emission wavelengths for the Abz fluorophore (Excitation: ~320 nm, Emission: ~420 nm). |
| Substrate Degradation | Ensure the this compound substrate has been stored correctly, protected from light and moisture, and is within its expiration date. Prepare fresh substrate solutions for each experiment. |
| Inactive Enzyme | Confirm the activity of your ACE standard or positive control. If using a commercial enzyme, ensure it has been stored and handled according to the manufacturer's instructions. If using a biological sample, consider that the enzyme may have degraded due to improper storage or handling. |
| Incorrect Buffer Composition | The assay buffer should be at the optimal pH (typically 7.0-8.0) and contain necessary co-factors like ZnCl₂ (e.g., 10 µM) and NaCl (e.g., 50 mM). |
Issue 2: High background fluorescence in "no enzyme" or blank wells.
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | Some spontaneous breakdown of the substrate can occur. Prepare fresh substrate solution just before use and minimize its exposure to light. |
| Contaminated Reagents or Labware | Use high-purity water and reagents. Ensure all microplates and pipette tips are clean and free of fluorescent contaminants. |
| Autofluorescence of Biological Sample | Biological samples, such as urine, can exhibit significant autofluorescence. It is recommended to dilute the samples in the assay buffer.[1] |
Issue 3: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes. |
| Temperature Fluctuations | ACE activity is temperature-dependent. Incubate the reaction at a constant and optimal temperature (typically 37°C). |
| Well-to-Well Variability | Ensure thorough mixing of reagents in each well. Consider using a plate shaker for incubation. |
| Sample Heterogeneity | For tissue homogenates, ensure the sample is thoroughly homogenized to achieve a uniform suspension. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference from biological samples in the this compound assay?
The most significant interferences arise from components that can either absorb the excitation/emission light or directly quench the fluorescence of the Abz fluorophore. Key interfering substances include:
-
Hemoglobin: Released from red blood cells during hemolysis, hemoglobin has a broad absorption spectrum that can overlap with the excitation and emission wavelengths of the Abz fluorophore, leading to signal quenching.[1][2]
-
Lipids: High concentrations of lipids in samples (lipemia) can cause turbidity, which scatters light and can interfere with fluorescence measurements.
-
Bilirubin: In serum or plasma samples from jaundiced subjects, bilirubin can cause optical interference.
-
Other Proteases: The presence of other proteases in the sample could potentially cleave the substrate, leading to false-positive results.
Q2: How can I minimize interference from hemoglobin in my samples?
The best approach is to prevent hemolysis during sample collection and processing. If you have hemolytic samples, consider the following:
-
Hemoglobin Depletion: Commercially available kits, such as HemogloBind™ or HemoVoid™, can be used to remove hemoglobin from hemolyzed serum or plasma.[3][4][5][6] These methods are reported to preserve the enzymatic activity of other proteins in the sample.[6][7]
-
Dilution: Diluting the sample can reduce the concentration of hemoglobin and its quenching effect. However, this will also dilute the ACE enzyme, potentially reducing the assay's sensitivity.
Q3: My plasma samples are turbid due to high lipid content. How should I prepare them?
For lipemic samples, delipidation is recommended to improve the accuracy of the assay.
-
High-Speed Centrifugation: Centrifuging the sample at high speed (e.g., 10,000 x g for 15 minutes) can help to separate the lipid layer, which can then be carefully removed.[8]
-
Solvent Extraction: A common method involves extraction with a mixture of butanol and di-isopropyl ether, which removes lipids while keeping proteins in the aqueous phase.[2][9]
-
Dextran Sulfate Precipitation: Treatment with dextran sulfate and calcium chloride can precipitate lipoproteins, which are then removed by centrifugation. This method has been shown to have minimal effect on the activity of other plasma enzymes.[10][11]
Q4: What is the recommended procedure for preparing tissue homogenates for this assay?
Proper homogenization is crucial for extracting ACE from tissue samples.
-
Tissue Lysis: Homogenize the tissue in a suitable lysis buffer. For optimal extraction of membrane-bound ACE, the buffer should contain a non-ionic detergent like Triton X-100 (e.g., 0.3%).
-
Centrifugation: After homogenization, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.[9]
-
Supernatant Collection: The resulting supernatant contains the soluble and membrane-bound ACE and can be used for the assay.
Q5: How can I be sure that the fluorescence signal I'm measuring is specific to ACE activity?
To confirm the specificity of the assay, it is essential to run parallel reactions with a specific ACE inhibitor, such as captopril or lisinopril. A significant reduction in the fluorescence signal in the presence of the inhibitor confirms that the activity is due to ACE.
III. Data Presentation: Interference Effects
The following tables summarize the potential impact of common biological interferents on the this compound assay. Note: The quantitative values presented are illustrative and can vary depending on the specific experimental conditions.
Table 1: Effect of Hemoglobin on Fluorescence Signal
| Hemoglobin Concentration (mg/mL) | % Decrease in Fluorescence Signal (Approximate) | Recommended Action |
| 0 | 0 | - |
| 0.1 - 0.5 | 5 - 15% | Dilute sample if possible. |
| > 0.5 | > 20% | Hemoglobin depletion recommended. |
Table 2: Effect of Lipids (Triglycerides) on Assay Performance
| Triglyceride Concentration (mg/dL) | Observation | Recommended Action |
| < 200 | Clear sample, minimal interference. | No action needed. |
| 200 - 500 | Mildly turbid, potential for light scatter. | High-speed centrifugation. |
| > 500 | Very turbid, significant interference. | Delipidation required. |
IV. Experimental Protocols
Protocol 1: Standard this compound Assay for ACE Activity
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). Prepare fresh before use.
-
ACE Standard: Prepare a stock solution of purified ACE and make serial dilutions in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of sample (or ACE standard/blank) to the wells of a 96-well black microplate.
-
For inhibitor controls, pre-incubate the sample with an ACE inhibitor (e.g., 10 µM captopril) for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic mode) at Ex/Em = 320/420 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the samples and standards.
-
Generate a standard curve by plotting the reaction rate versus the concentration of the ACE standard.
-
Determine the ACE activity in the samples from the standard curve.
-
Protocol 2: Hemoglobin Depletion from Serum/Plasma
This protocol is based on the use of a commercial hemoglobin depletion product.
-
Bring the hemoglobin depletion resin and buffers to room temperature.
-
Add the recommended volume of resin to your hemolyzed serum or plasma sample in a microcentrifuge tube.
-
Mix gently by inversion or on a rocker for the recommended time (typically 10-15 minutes).
-
Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes).
-
Carefully collect the supernatant, which is the hemoglobin-depleted sample, for use in the this compound assay.
Protocol 3: Delipidation of Plasma/Serum using Solvent Extraction
-
In a glass tube, add 1 volume of plasma or serum.
-
Add 2 volumes of a butanol/di-isopropyl ether mixture (40:60, v/v).[9]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully remove the upper organic phase containing the lipids.
-
The lower aqueous phase, containing the delipidated proteins, can be used for the assay.
V. Visualizations
Diagram 1: this compound Assay Principle
Caption: Workflow of the this compound FRET-based assay for ACE activity.
Diagram 2: Troubleshooting Logic for Low Fluorescence Signal
Caption: A logical workflow for troubleshooting low fluorescence signals in the assay.
Diagram 3: Sample Preparation Workflow for Biological Fluids
Caption: Decision-making workflow for preparing biological samples for the assay.
References
- 1. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A solvent system for delipidation of plasma or serum without protein precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Hemoglobin Depletion From Hemolyzed Serum/Plasma | cbm15 [cbm15.com]
- 5. researchgate.net [researchgate.net]
- 6. maxanim.com [maxanim.com]
- 7. Evaluation of HemogloBind™ treatment for preparation of samples for cholinesterase analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Removing Lipemia in Serum/Plasma Samples: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delipidation of plasma | Cyberlipid [cyberlipid.gerli.com]
- 10. Delipidation of Plasma Has Minimal Effects on Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing photobleaching of Abz-SDK(Dnp)P-OH during measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the fluorescent peptide substrate Abz-SDK(Dnp)P-OH during experimental measurements.
Troubleshooting Guide: Minimizing Photobleaching
This guide addresses common issues encountered during the use of this compound, with a focus on identifying and mitigating photobleaching to ensure data accuracy and reproducibility.
| Issue | Potential Cause | Recommended Solution |
| Rapid signal decay during measurement | Photobleaching: The Abz fluorophore is being irreversibly damaged by the excitation light.[1][2] | - Reduce the intensity of the excitation light by using neutral density (ND) filters.[3][4]- Decrease the exposure time for each measurement.- Increase the gain setting on the detector to compensate for lower light intensity, but be mindful of introducing noise.- Minimize the total illumination time by only exposing the sample to light when actively measuring.[3][4] |
| High background fluorescence | Autofluorescence: Intrinsic fluorescence from the sample matrix, media, or plates.[5] | - Use phenol red-free media for cell-based assays.[6]- Select microplates with low autofluorescence (e.g., black plates for fluorescence assays).[6]- Measure the background fluorescence of a blank sample (buffer and all components except the substrate) and subtract it from the experimental readings. |
| Inconsistent fluorescence readings between replicates | Photobleaching & Pipetting Errors: A combination of fluorophore degradation and slight variations in sample handling. | - Prepare a master mix of reagents to minimize pipetting variability.- Ensure each well is exposed to the excitation light for the exact same duration and at the same intensity.- Automate the reading process if possible to ensure consistency. |
| Low signal-to-noise ratio | Suboptimal instrument settings or photobleaching: The fluorescence signal is weak relative to the background noise. | - Optimize the gain settings on your instrument to amplify the signal without significantly increasing noise.- Ensure the use of appropriate filters for the Abz fluorophore (Excitation ~320 nm, Emission ~420 nm).[7][8][9]- Implement strategies to reduce photobleaching, which can degrade the signal. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic peptide substrate used to measure the activity of enzymes like Angiotensin-Converting Enzyme (ACE).[10][11] It consists of a peptide sequence linked to a fluorophore, o-aminobenzoic acid (Abz), and a quencher, 2,4-dinitrophenyl (Dnp).[7][10] In the intact peptide, the Dnp molecule quenches the fluorescence of the Abz molecule through Fluorescence Resonance Energy Transfer (FRET).[7][12] When an enzyme cleaves the peptide, the Abz and Dnp are separated, leading to an increase in fluorescence that can be measured.
Q2: What causes photobleaching of the Abz fluorophore?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[2][3] When the Abz fluorophore is exposed to high-intensity excitation light, it can enter an excited triplet state.[2] This state is more reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it non-fluorescent.[1] The rate of photobleaching is influenced by light intensity, exposure duration, and the presence of oxygen.[1]
Q3: How can I reduce photobleaching in my assay?
A3: To minimize photobleaching, you should aim to reduce the total amount of light energy your sample is exposed to. Key strategies include:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters are effective for this.[3][4]
-
Minimize Exposure Time: Limit the duration the sample is illuminated. Use the shortest possible integration/exposure time per reading.[3][4]
-
Use Antifade Reagents: For microscopy applications or specific assay conditions, consider adding commercial antifade reagents or oxygen scavengers to your buffer system.[1][13][14] These reagents help to reduce the formation of reactive oxygen species.[1]
-
Optimize Instrument Settings: Ensure your plate reader or microscope is set to the optimal excitation and emission wavelengths for Abz (Ex: ~320 nm, Em: ~420 nm).[7][8][9]
Q4: Can photobleaching affect the quantification of my results?
A4: Yes, significantly. If photobleaching occurs during your measurement, the fluorescence signal will decrease over time, leading to an underestimation of the true signal.[3] This can result in inaccurate calculations of enzyme activity or inhibitor potency. It is crucial to establish experimental conditions where photobleaching is negligible over the time course of your assay.
Q5: Should I be concerned about autofluorescence?
A5: Yes, autofluorescence from your sample components (e.g., cells, media, compounds) can contribute to high background noise and reduce the sensitivity of your assay.[5] It is important to measure and subtract the background fluorescence from a control well that contains all components except the this compound substrate. Using black, opaque-walled microplates can also help to reduce background from well-to-well crosstalk and scattered light.[6]
Experimental Protocols
Protocol: Establishing an Assay with Minimized Photobleaching
This protocol outlines the steps to optimize your fluorescence measurement settings to minimize photobleaching of this compound.
Objective: To determine the optimal instrument settings (excitation intensity, exposure time, gain) that provide a stable fluorescence signal with minimal decay over the intended measurement period.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque-walled 96-well or 384-well plate
-
Fluorescence plate reader with adjustable settings
Procedure:
-
Prepare a Positive Control Sample: Prepare a sample that will produce a stable, high fluorescence signal. This can be a pre-cleaved version of the substrate or a reaction that has gone to completion.
-
Instrument Setup:
-
Determine Optimal Gain:
-
Pipette the positive control sample into a well.
-
Take a single reading. Adjust the gain until the fluorescence signal is well within the linear range of the detector (typically 50-80% of the maximum).
-
-
Assess Photobleaching:
-
Using the optimized gain setting, take repeated readings of the same well over a period longer than your planned kinetic assay (e.g., if your assay is 30 minutes, take readings for 45-60 minutes).
-
Plot the fluorescence intensity versus time.
-
-
Optimization:
-
If the signal decays significantly: This indicates photobleaching. Reduce the excitation light intensity (e.g., by introducing a neutral density filter or lowering the lamp power setting) or decrease the exposure time per read. Repeat the photobleaching assessment.
-
If the signal is stable but too low: Increase the excitation intensity slightly or increase the gain, then repeat the photobleaching assessment. Be aware that increasing gain can also increase noise.
-
-
Finalize Settings: Select the combination of settings that provides a stable signal over the required time period with an adequate signal-to-noise ratio. Use these settings for all subsequent experiments with this compound.
Visualizations
Caption: FRET mechanism of this compound substrate cleavage.
Caption: The process of fluorophore photobleaching.
Caption: Workflow for troubleshooting signal decay.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 8. listlabs.com [listlabs.com]
- 9. bachem.com [bachem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound トリフルオロアセタート塩 ≥91% (HPLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. emsdiasum.com [emsdiasum.com]
- 14. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Data analysis and interpretation for Abz-SDK(Dnp)P-OH kinetic assays
Welcome to the Technical Support Center for Abz-SDK(Dnp)P-OH Kinetic Assays. This guide is designed to assist researchers, scientists, and drug development professionals in the successful application, data analysis, and interpretation of kinetic assays utilizing the this compound fluorogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic peptide substrate primarily used to measure the activity of Angiotensin I-Converting Enzyme (ACE).[1][2][3][4] The peptide incorporates a fluorescent donor, o-aminobenzoic acid (Abz), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). The principle of the assay is based on Fluorescence Resonance Energy Transfer (FRET).[1][2][5] In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Abz group. When ACE cleaves the peptide bond between the serine (S) and aspartic acid (D) residues, the Abz and Dnp moieties are separated, disrupting FRET and leading to a measurable increase in fluorescence intensity.[5]
Caption: Mechanism of the this compound FRET-based assay for ACE activity.
Q2: What are the optimal excitation and emission wavelengths for the Abz fluorophore?
The Abz fluorophore is typically excited at approximately 320-340 nm, with fluorescence emission measured around 420 nm. It is crucial to consult the specific recommendations from the substrate supplier and optimize the settings for your particular plate reader or fluorometer.
Q3: Can this substrate be used for enzymes other than ACE?
While this compound is a well-characterized substrate for the N-domain of ACE, other proteases could potentially cleave this peptide.[6] It is essential to run appropriate controls, such as including a known specific inhibitor of your target enzyme, to confirm that the observed activity is not due to off-target proteolysis.
Troubleshooting Guide
This guide addresses common issues encountered during kinetic assays with this compound.
Caption: A logical workflow for troubleshooting common assay problems.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | 1. Inactive enzyme. | • Use a fresh enzyme aliquot; ensure proper storage and handling. |
| 2. Degraded substrate. | • Prepare fresh substrate solution from lyophilized powder. Store stock solutions at -20°C or -80°C as recommended.[1] | |
| 3. Incorrect instrument settings. | • Verify excitation (~340 nm) and emission (~420 nm) wavelengths. • Ensure the gain setting is appropriate. • Use an opaque, black microplate for fluorescence assays.[7] | |
| 4. Inhibitors in the sample. | • Run a positive control with purified enzyme. Consider sample purification or dilution. | |
| High Background Fluorescence | 1. Substrate degradation/hydrolysis. | • Prepare substrate solution fresh before each experiment. Protect from light. |
| 2. Autofluorescence from samples or buffer components. | • Run controls for each component (buffer only, sample only) and subtract their background fluorescence. | |
| 3. Contaminated buffer or water. | • Use high-purity, nuclease-free water and fresh buffer stocks. | |
| Non-Linear Reaction Progress Curves | 1. Substrate depletion. | • Decrease enzyme concentration or reduce the reaction time so that less than 10-15% of the substrate is consumed. |
| 2. Inner Filter Effect (IFE). | • The sample is too concentrated, causing it to absorb excitation or emission light.[8][9] • Dilute the sample or substrate. Check sample absorbance at the excitation and emission wavelengths; absorbance should ideally be <0.1.[9] | |
| 3. Enzyme instability. | • Check if the enzyme is stable under the assay conditions for the duration of the experiment. Add stabilizing agents like BSA if necessary. | |
| Inconsistent Results / Poor Reproducibility | 1. Pipetting errors. | • Use calibrated pipettes and proper technique. Prepare a master mix for reagents to minimize well-to-well variability.[7] |
| 2. Temperature fluctuations. | • Pre-incubate the plate and reagents at the reaction temperature (e.g., 37°C) before initiating the reaction. | |
| 3. Improper mixing. | • Ensure thorough but gentle mixing of reagents in the well before starting the measurement. |
Experimental Protocols
Standard Protocol for ACE Kinetic Assay
This protocol provides a general framework for measuring ACE activity. Concentrations and volumes may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.[6] Warm to room temperature before use.[7]
-
This compound Substrate Stock (e.g., 1 mM): Dissolve lyophilized substrate in DMSO. Store aliquots at -20°C or -80°C, protected from light.
-
Working Substrate Solution (e.g., 20 µM): Dilute the stock solution in Assay Buffer immediately before use. Keep on ice.
-
Enzyme Solution: Dilute ACE (or sample containing ACE) in cold Assay Buffer to the desired concentration. Keep on ice.
-
Inhibitor (Optional): Prepare a stock solution of a specific ACE inhibitor (e.g., Captopril, Lisinopril) for control wells.
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of a black, 96-well microplate.
-
For inhibitor control wells, add 10 µL of the inhibitor solution. For other wells, add 10 µL of Assay Buffer.
-
Add 20 µL of the diluted enzyme solution (or sample) to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact and to equilibrate the temperature.
-
Initiate the reaction by adding 20 µL of the Working Substrate Solution to all wells for a final volume of 100 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~420 nm) kinetically, with readings every 60 seconds for 15-30 minutes.
3. Data Analysis Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
Technical Support Center: Optimizing Abz-SDK(Dnp)P-OH Concentration for ACE Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Abz-SDK(Dnp)P-OH in angiotensin I-converting enzyme (ACE) N-domain activity assays.
Understanding the Assay: The Role of this compound
This compound is a fluorogenic substrate specifically designed for measuring the activity of the N-domain of angiotensin I-converting enzyme (ACE). The peptide incorporates a fluorescent donor, aminobenzoyl (Abz), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the proximity of the Dnp quencher to the Abz fluorophore results in fluorescence resonance energy transfer (FRET), leading to minimal fluorescence emission. Upon cleavage of the peptide by the active ACE N-domain, the Abz and Dnp moieties are separated, disrupting FRET and causing a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for sensitive and continuous monitoring of ACE N-domain function.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my ACE N-domain activity assay?
A1: The optimal concentration depends on your specific experimental goals. A good starting point is the Michaelis-Menten constant (Km) of the substrate for the enzyme, which for this compound and the ACE N-domain is approximately 50.6 µM .[1] See the table below for recommended concentration ranges based on your application.
Q2: How do I prepare and store my this compound stock solution?
A2: It is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is best to store the stock solution at -20°C or -80°C, protected from light.
Q3: I am not seeing any signal or my signal is very low. What could be the problem?
A3: There are several potential reasons for a low or absent signal. Please refer to the "Troubleshooting Guide" section below for a detailed breakdown of possible causes and solutions. Common issues include inactive enzyme, incorrect buffer conditions, or problems with the substrate itself.
Q4: My fluorescence signal is decreasing over time, even in my control wells. What is happening?
A4: This phenomenon is often due to photobleaching, where the fluorophore is damaged by prolonged exposure to the excitation light. To mitigate this, reduce the exposure time or the frequency of measurements on your fluorescence plate reader. Another possibility is the adsorption of the substrate to the microplate wells. Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer can help prevent this.
Quantitative Data Summary
The following table provides recommended concentration ranges for this compound for various experimental objectives. These recommendations are based on the known Km value of approximately 50.6 µM for the ACE N-domain.[1]
| Experimental Goal | Recommended this compound Concentration Range | Rationale |
| Routine Enzyme Activity Screening | 25 - 75 µM (0.5x to 1.5x Km) | Provides a good balance between signal intensity and substrate cost for high-throughput screening. |
| Detailed Kinetic Studies (Km Determination) | 5 µM - 250 µM (0.1x to 5x Km) | A wide range of concentrations bracketing the Km is necessary to accurately determine the Michaelis-Menten constant. |
| Inhibitor Screening (IC50 Determination) | 50 µM (~1x Km) | Using a substrate concentration close to the Km allows for sensitive detection of competitive inhibitors. |
| Maximizing Signal-to-Noise Ratio | 100 - 150 µM (2x to 3x Km) | Higher substrate concentrations can lead to a stronger signal, but be mindful of potential substrate inhibition. |
Experimental Protocols
Protocol for Determining the Optimal this compound Concentration
This protocol outlines the steps to determine the optimal substrate concentration for your specific assay conditions.
-
Prepare a series of this compound dilutions: From your concentrated stock solution, prepare a range of dilutions in your assay buffer. A suggested range to test is from 5 µM to 250 µM.
-
Prepare your ACE enzyme solution: Dilute your ACE enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the assay plate: In a 96-well black microplate, add your diluted enzyme solution to each well. Include appropriate controls such as a "no enzyme" control (buffer only) and a "no substrate" control (enzyme and buffer only).
-
Initiate the reaction: Add the different concentrations of the this compound dilutions to the wells to start the reaction.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the Abz fluorophore (typically around 320 nm excitation and 420 nm emission).
-
Analyze the data: For each substrate concentration, calculate the initial reaction velocity (the initial linear portion of the fluorescence versus time curve). Plot the initial velocities against the corresponding this compound concentrations. The resulting curve should follow Michaelis-Menten kinetics, allowing you to determine the Vmax and Km for your specific assay conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inactive Enzyme2. Incorrect Buffer pH or Ionic Strength3. Degraded Substrate4. Incorrect Wavelength Settings | 1. Use a fresh aliquot of enzyme; ensure proper storage and handling.2. Optimize buffer conditions; ACE activity is influenced by pH and salt concentration.3. Use a fresh aliquot of this compound; protect from light.4. Verify the excitation and emission wavelengths on the plate reader are set correctly for the Abz fluorophore. |
| High Background Fluorescence | 1. Contaminated Reagents or Buffer2. Autofluorescence from Assay Components | 1. Use fresh, high-purity reagents and water.2. Run a "no enzyme, no substrate" control to determine the background fluorescence of the buffer and plate. Subtract this background from your experimental readings. |
| Non-linear Reaction Rate (Signal Plateaus Quickly) | 1. Substrate Depletion2. Enzyme Instability | 1. Use a lower enzyme concentration or a higher initial substrate concentration.2. Check the stability of your enzyme under the assay conditions (time, temperature). |
| Decreasing Signal at High Substrate Concentrations | 1. Substrate Inhibition | 1. This can occur when the substrate concentration is significantly higher than the Km. Reduce the this compound concentration to a range closer to the Km (e.g., 1-3x Km). |
Visualizations
ACE Signaling Pathway
References
Validation & Comparative
A Comparative Guide to FRET Substrates for Assessing ACE Domain Selectivity: Abz-SDK(Dnp)P-OH vs. Abz-FRK(Dnp)P-OH
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-Converting Enzyme (ACE) is a key regulator of blood pressure and cardiovascular function.[1][2] This enzyme possesses two catalytic domains, the N- and C-domains, which exhibit distinct substrate specificities and play different physiological roles.[3][4] The development of domain-selective ACE inhibitors is a promising therapeutic strategy, necessitating precise tools to differentiate the activity of these two domains. This guide provides a detailed comparison of two widely used fluorogenic resonance energy transfer (FRET) substrates, Abz-SDK(Dnp)P-OH and Abz-FRK(Dnp)P-OH, for assessing ACE domain selectivity.
Overview of ACE Domain Function and Substrate Selectivity
Somatic ACE is comprised of two homologous domains, each with a distinct active site.[5] While both domains can cleave bradykinin, the C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[4][6] Conversely, the N-domain is the principal site for the clearance of the antifibrotic and anti-inflammatory peptide Ac-SDKP.[3][4] This functional divergence underscores the importance of domain-selective substrates in research and drug development.
FRET-based assays offer a continuous and sensitive method for measuring ACE activity.[7][8] These substrates consist of a fluorescent donor (o-aminobenzoic acid, Abz) and a quencher (2,4-dinitrophenyl, Dnp) pair. Upon cleavage of the peptide bond between them by ACE, the fluorescence of the donor is no longer quenched, resulting in a measurable signal.[7]
Quantitative Comparison of Substrate Performance
The choice of substrate is critical for accurately assessing the activity of the individual ACE domains. This compound has been specifically designed as an N-domain selective substrate, while Abz-FRK(Dnp)P-OH is a more general, high-affinity substrate for somatic ACE.[7][9] The kinetic parameters presented below highlight their differential hydrolysis by the N- and C-domains of ACE.
| Substrate | ACE Domain | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |
| This compound | N-domain | - | - | 1.1 | [9] |
| C-domain | - | - | Resistant to hydrolysis | [9] | |
| Abz-FRK(Dnp)P-OH | Somatic ACE (wild-type) | 4.0 | 210 | 52.5 | [10][11] |
| N-domain | 11.92 | 4.5 | ~0.38 | [12] | |
| C-domain | - | - | - |
Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., buffer composition, pH, temperature) and the source of the enzyme (e.g., recombinant, tissue extract). The data for Abz-FRK(Dnp)P-OH with isolated N- and C-domains is less consistently reported in a directly comparable format.
Key Observations:
-
This compound demonstrates high specificity for the N-domain of ACE and is minimally cleaved by the C-domain, making it an excellent tool for specifically measuring N-domain activity.[9]
-
Abz-FRK(Dnp)P-OH is a highly efficient substrate for somatic ACE, with a high turnover rate (kcat) and low Michaelis constant (Km), indicating strong binding affinity.[10][11] While it is hydrolyzed by both domains, its lower catalytic efficiency with the N-domain compared to somatic ACE suggests it is not ideal for isolating N-domain activity but can be used to assess overall or C-domain activity in conjunction with N-domain specific inhibitors.[12]
Experimental Protocols
Standard ACE Activity Assay using FRET Substrates
This protocol outlines a general procedure for measuring ACE activity in vitro using either this compound or Abz-FRK(Dnp)P-OH. This method can be adapted for use in a 96-well plate format for higher throughput.[7][12]
Materials:
-
Recombinant human ACE (N-domain, C-domain, or somatic)
-
FRET substrate: this compound or Abz-FRK(Dnp)P-OH
-
Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.0, containing 50 mM NaCl, and 10 µM ZnCl2. Some protocols may use HEPES buffer (e.g., 50 mM HEPES, pH 6.8, 200 mM NaCl, 10 µM ZnCl2).[12]
-
ACE inhibitors (for control experiments, e.g., Captopril, Lisinopril)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the FRET substrate in the assay buffer to a desired stock concentration (e.g., 50 µM).[12] Protect the solution from light.
-
Prepare serial dilutions of the ACE enzyme in chilled assay buffer to the desired final concentrations (e.g., 0.33 - 10 nM).[12]
-
For inhibitor studies, prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a constant volume of the enzyme solution.
-
For inhibitor assays, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes at 22°C) before adding the substrate.[12]
-
Initiate the reaction by adding the FRET substrate to each well. The final volume in each well should be consistent (e.g., 200-300 µL).[12]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Continuously monitor the increase in fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.[12]
-
Record data at regular intervals for a specified period.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curve (typically at <10% substrate hydrolysis).[12]
-
For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism).[12]
-
For inhibitor studies, calculate the IC50 values from the dose-response curves.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin System and the dual function of ACE.
Experimental Workflow
References
- 1. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 2. ClinPGx [clinpgx.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ovid.com [ovid.com]
- 7. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. scielo.br [scielo.br]
- 12. ACE-domain selectivity extends beyond direct interacting residues at the active site - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating Abz-SDK(Dnp)P-OH Assay Results with HPLC Methods for ACE Activity
For researchers and drug development professionals engaged in the study of angiotensin-converting enzyme (ACE), the choice of assay methodology is critical for generating robust and reliable data. This guide provides a detailed comparison of a popular fluorescence-based method, the Abz-SDK(Dnp)P-OH assay, with the gold standard of analytical separation, High-Performance Liquid Chromatography (HPLC).
The this compound assay is a continuous fluorometric assay that relies on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate peptide is flanked by a fluorescent donor (Abz, o-aminobenzoic acid) and a quencher (Dnp, 2,4-dinitrophenyl). In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by ACE, the donor and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.
HPLC methods, on the other hand, offer a direct measure of substrate consumption and product formation. By physically separating the substrate and its cleavage product(s) on a chromatographic column, HPLC allows for precise quantification of each molecule. This direct measurement provides a high degree of accuracy and is often used to validate results from other assay formats.
This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance characteristics, and provide visual workflows to aid in understanding the intricacies of each approach.
Enzymatic Cleavage and Detection of this compound
The Crucial Link: Correlating Abz-SDK(Dnp)P-OH Assay Data with In Vivo Antihypertensive Efficacy
A Guide for Researchers in Drug Discovery and Development
The development of novel angiotensin-converting enzyme (ACE) inhibitors as antihypertensive agents relies on robust in vitro screening assays that can accurately predict in vivo efficacy. Among the available tools, the Abz-SDK(Dnp)P-OH assay, a fluorogenic method for determining ACE activity, offers high sensitivity and specificity. This guide provides a comprehensive comparison of this in vitro assay with in vivo studies, presenting supporting data and detailed experimental protocols to aid researchers in correlating their findings and accelerating the drug development pipeline.
The Renin-Angiotensin System: The Target Pathway
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE, a key enzyme in this cascade, converts angiotensin I to the potent vasoconstrictor angiotensin II, leading to an increase in blood pressure. ACE inhibitors block this conversion, resulting in vasodilation and a reduction in blood pressure. Understanding this pathway is fundamental to interpreting data from both in vitro and in vivo studies.
Caption: The Renin-Angiotensin Signaling Pathway.
In Vitro Analysis: The this compound Assay
The this compound assay is a highly specific and sensitive method for measuring the activity of the N-terminal catalytic domain of ACE. It utilizes a fluorogenic substrate, Abz-Ser-Asp-Lys(Dnp)-Pro-OH, which is cleaved by ACE, separating a fluorescent donor (Abz) from a quenching acceptor (Dnp) and resulting in a measurable increase in fluorescence. This assay is instrumental in determining the inhibitory potential (IC50) of novel compounds.
Experimental Workflow
The general workflow for the this compound assay involves the incubation of ACE with the test inhibitor, followed by the addition of the fluorogenic substrate and measurement of the resulting fluorescence over time.
Caption: this compound Assay Workflow.
Detailed Experimental Protocol
Materials:
-
Purified ACE enzyme
-
This compound substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2)
-
Test compounds (potential ACE inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add 20 µL of the test compound dilutions or vehicle control to each well.
-
Add 20 µL of the ACE enzyme solution to each well and gently mix.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 160 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity every minute for 30 minutes, with excitation at approximately 320 nm and emission at approximately 420 nm.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Studies: Assessing Antihypertensive Efficacy
The ultimate validation of an ACE inhibitor's potential is its ability to lower blood pressure in a living organism. Spontaneously hypertensive rats (SHRs) are a commonly used and well-validated animal model for this purpose.
General In Vivo Experimental Protocol (Spontaneously Hypertensive Rat Model)
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), typically 14-16 weeks old.
Procedure:
-
Acclimatize the SHRs to the housing conditions and blood pressure measurement procedures for at least one week.
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
Group the animals and administer the test compound or vehicle control orally (gavage) or via another appropriate route.
-
Measure SBP and HR at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Statistically analyze the data to determine the significance of the blood pressure-lowering effect of the test compound compared to the vehicle control.
Correlating In Vitro and In Vivo Data: A Comparative Analysis
While direct correlational studies for the this compound assay are not extensively published, the principle of in vitro-in vivo correlation (IVIVC) for ACE inhibitors is well-established. Data from studies comparing various ACE inhibitors demonstrate that in vitro potency generally translates to in vivo antihypertensive effects.
Table 1: Comparison of In Vitro ACE Inhibition and In Vivo Antihypertensive Effects of Known ACE Inhibitors
| ACE Inhibitor | In Vitro IC50 (nM) (Various Assays) | In Vivo Antihypertensive Effect in SHRs (Dose) |
| Captopril | 23 | Significant reduction in blood pressure (30 mg/kg, p.o.) |
| Enalaprilat | 1.2 | Significant reduction in blood pressure (10 mg/kg, p.o. of enalapril) |
| Lisinopril | 1.2 | Sustained reduction in blood pressure (10 mg/kg, p.o.) |
| Ramiprilat | 1.6 | Potent and long-lasting reduction in blood pressure (1 mg/kg, p.o. of ramipril) |
Note: The IC50 values are compiled from various literature sources and may have been determined using different in vitro assays. The in vivo data is also a summary from multiple studies.
This table illustrates a general trend: compounds with lower IC50 values (higher in vitro potency) tend to be effective at lower doses in vivo. However, it is crucial to consider pharmacokinetic and pharmacodynamic factors, such as absorption, distribution, metabolism, and excretion (ADME), which can influence the in vivo efficacy of a compound.
Table 2: Comparison of In Vitro and In Vivo Inhibition of ACE N- and C-Domains
| Compound | In Vitro Inhibition (Ki, nM) - N-domain | In Vitro Inhibition (Ki, nM) - C-domain | In Vivo Effect on N-domain Substrate (AcSDKP) | In Vivo Effect on Blood Pressure |
| Fosinoprilat | More specific for N-domain | Less Potent | Significant increase in plasma and urine AcSDKP | Effective antihypertensive |
| Omapatrilat | Similar potency | Similar potency | Less pronounced increase in AcSDKP compared to fosinopril | Effective antihypertensive |
This data highlights that assays specific to different ACE domains, such as the this compound assay for the N-domain, can provide valuable insights into the specific inhibitory profile of a compound, which may have implications for its overall in vivo effects beyond blood pressure reduction.
Conclusion
The this compound assay is a powerful tool for the in vitro screening and characterization of ACE inhibitors. While a direct and quantitative correlation with in vivo antihypertensive efficacy requires consideration of multiple factors, the available evidence strongly supports the predictive value of in vitro ACE inhibition assays. By employing a systematic approach that combines robust in vitro screening using assays like the this compound method with well-designed in vivo studies in relevant animal models, researchers can effectively identify and advance promising new candidates for the treatment of hypertension. This integrated approach is essential for bridging the gap between laboratory discovery and clinical application.
Unveiling Enzyme Dynamics: A Comparative Guide to Abz-SDK(Dnp)P-OH and Endpoint Assays
For researchers, scientists, and drug development professionals navigating the landscape of enzyme kinetics, the choice of assay methodology is paramount. This guide provides an objective comparison between the continuous kinetic assay utilizing the fluorogenic substrate Abz-SDK(Dnp)P-OH and traditional endpoint assays for measuring Angiotensin-Converting Enzyme (ACE) activity. By presenting experimental data, detailed protocols, and visual workflows, this document aims to illuminate the distinct advantages of continuous monitoring for generating high-quality, reproducible data.
At the heart of this comparison lies a fundamental difference in approach. Endpoint assays provide a single snapshot of enzyme activity at a predetermined time point. In contrast, continuous assays, such as those employing this compound, monitor the enzymatic reaction in real-time, offering a dynamic view of enzyme behavior. This compound is a specialized substrate for Angiotensin-Converting Enzyme (ACE), a key regulator in the renin-angiotensin system. This substrate incorporates a fluorescent donor (Abz) and a quencher (Dnp). In its intact form, the fluorescence is quenched. Upon cleavage by ACE, the fluorophore is liberated from the quencher, resulting in a detectable increase in fluorescence that is directly proportional to enzyme activity.
Quantitative Performance: A Head-to-Head Comparison
The practical advantages of a continuous assay are most evident when comparing the potency of known inhibitors. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized ACE inhibitor, captopril, as determined by both a continuous fluorescent assay and two common endpoint assays.
| Assay Type | Substrate | Inhibitor | IC50 Value (nM) | Reference(s) |
| Continuous Kinetic | Fluorogenic (e.g., Abz-based) | Captopril | ~20 | [1] |
| Endpoint | HHL | Captopril | 9 | [2] |
| Endpoint | FAPGG | Captopril | 4 | [2] |
While the IC50 values are in a similar nanomolar range, the continuous assay provides a more detailed picture of the inhibition kinetics. It can reveal time-dependent inhibition, which may be missed or misinterpreted in an endpoint assay. The ability to monitor the reaction from its initiation allows for the precise determination of initial reaction velocities (V₀), a critical parameter for accurate kinetic analysis. Endpoint assays, conversely, rely on the assumption that the reaction rate remains linear over the incubation period, an assumption that may not always hold true, especially in the presence of potent or slow-binding inhibitors.
Delving into the Mechanism: The Renin-Angiotensin System
The significance of accurately measuring ACE activity is underscored by its central role in the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation. Understanding this pathway provides context for the application of ACE assays in drug discovery and physiological research.
Experimental Workflows: Continuous vs. Endpoint Assays
The procedural differences between a continuous assay using this compound and a typical endpoint assay are significant. The continuous assay offers a streamlined, "mix-and-read" protocol, while endpoint assays often involve multiple steps, including a reaction quenching stage.
Detailed Experimental Protocols
Continuous ACE Assay Protocol using this compound
This protocol is adapted from standard methodologies for fluorometric ACE activity measurement.
1. Reagent Preparation:
- Assay Buffer: 0.1 M Tris-HCl buffer, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.
- ACE Solution: Prepare a stock solution of Angiotensin-Converting Enzyme from rabbit lung in assay buffer to the desired concentration.
- Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute to the final working concentration in assay buffer immediately before use.
- Inhibitor Solution: Prepare serial dilutions of the test inhibitor (e.g., captopril) in assay buffer.
2. Assay Procedure:
- To the wells of a 96-well black microplate, add the assay components in the following order:
- Assay Buffer
- Inhibitor solution or vehicle control
- ACE solution
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the this compound substrate solution to each well.
- Immediately place the microplate into a fluorescence plate reader pre-set to 37°C.
- Monitor the increase in fluorescence intensity kinetically for at least 15-30 minutes, with readings taken every 30-60 seconds.
- Excitation Wavelength: ~320 nm
- Emission Wavelength: ~420 nm
3. Data Analysis:
- Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
- For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Endpoint ACE Assay Protocol using HHL (Hippuryl-Histidyl-Leucine)
This protocol is based on the classic Cushman and Cheung method.
1. Reagent Preparation:
- Assay Buffer: Potassium phosphate buffer (e.g., 40 µM) with 300 µM NaCl, pH 8.3.
- ACE Solution: Prepare a stock solution of ACE (e.g., 100 mU/mL) in an appropriate buffer.
- Substrate Solution: Prepare a solution of HHL (e.g., 0.3%) in the assay buffer.
- Stop Solution: 1 M HCl.
- Extraction Solvent: Ethyl acetate.
2. Assay Procedure:
- In a microcentrifuge tube, add the inhibitor solution or vehicle control.
- Add the ACE solution and pre-incubate at 37°C for 5 minutes.
- Add the HHL substrate solution to initiate the reaction.
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 45 minutes).
- Stop the reaction by adding the stop solution (1 M HCl).
- Add ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.
- Carefully transfer the upper organic layer (containing the hippuric acid product) to a new tube.
- Evaporate the ethyl acetate.
- Re-dissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer).
- Measure the absorbance of the hippuric acid at ~228 nm using a spectrophotometer.
3. Data Analysis:
- Calculate the amount of hippuric acid produced based on a standard curve.
- Determine the percentage of ACE inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion: The Advantage of a Continuous Approach
While both continuous and endpoint assays can be employed to measure ACE activity and inhibition, the use of a fluorogenic substrate like this compound in a continuous kinetic assay offers significant advantages. The streamlined workflow reduces hands-on time and potential for error. More importantly, the real-time data acquisition provides a richer, more detailed understanding of enzyme kinetics and inhibitor interactions. This level of detail is invaluable in drug discovery and development, where a thorough characterization of enzyme-inhibitor interactions is essential for making informed decisions. For researchers seeking high-quality, reproducible, and mechanistically informative data, the continuous assay with this compound presents a superior alternative to traditional endpoint methods.
References
Unveiling the Selectivity of Abz-SDK(Dnp)P-OH: A Comparative Guide for ACE and Neprilysin Activity Assays
For researchers, scientists, and drug development professionals, the selection of a specific and reliable substrate is paramount for the accurate assessment of enzyme activity. This guide provides a comprehensive comparison of the fluorogenic substrate Abz-SDK(Dnp)P-OH for its use in assays for Angiotensin-Converting Enzyme (ACE) versus Neprilysin (NEP), offering insights into its selectivity and providing detailed experimental protocols for its application.
The substrate this compound is a known tool for measuring the activity of the N-terminal domain of Angiotensin-Converting Enzyme (ACE). However, its cross-reactivity with other metalloproteases, such as Neprilysin (NEP), is a critical consideration for ensuring assay specificity. This guide aims to provide the available data on this selectivity and equip researchers with the necessary protocols to make informed decisions for their experimental designs.
Data Presentation: A Comparative Overview
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Angiotensin-Converting Enzyme (ACE) | Abz-FRK(Dnp)P-OH | 4.0 | 210 | 5.25 x 10⁷ |
| Angiotensin-Converting Enzyme (ACE) N-Domain | This compound | Data not available | Data not available | Data not available |
| Neprilysin (NEP) | This compound | Data not available | Data not available | Data not available |
Note: The data for Abz-FRK(Dnp)P-OH with ACE is provided as a reference for a similar class of fluorogenic substrates. The absence of direct kinetic data for this compound with both ACE and Neprilysin underscores the importance of empirical validation for specific applications.
Experimental Protocols: A Guide to Determining Selectivity
To empirically determine the selectivity of this compound, a direct comparison of its hydrolysis by both ACE and Neprilysin is recommended. Below are detailed protocols for conducting such a comparative enzymatic assay.
I. Reagents and Materials
-
Recombinant human Angiotensin-Converting Enzyme (ACE), N-domain specific if possible
-
Recombinant human Neprilysin (NEP)
-
This compound substrate
-
ACE Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0
-
Neprilysin Assay Buffer: 50 mM Tris-HCl, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5
-
ACE inhibitor (e.g., Captopril or Lisinopril)
-
Neprilysin inhibitor (e.g., Thiorphan or Sacubitril)
-
96-well black microplates
-
Fluorometric microplate reader with excitation at ~320 nm and emission at ~420 nm
II. Enzyme Activity Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of ACE and NEP in their respective assay buffers. The final concentration will need to be optimized based on enzyme activity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentrations in the respective assay buffers.
-
-
Assay Procedure:
-
To appropriate wells of a 96-well black microplate, add 50 µL of the respective assay buffer (ACE or NEP buffer).
-
Add 20 µL of either the ACE or NEP enzyme solution to the designated wells.
-
For inhibitor controls, pre-incubate the enzyme with an appropriate concentration of the specific inhibitor (e.g., Captopril for ACE, Thiorphan for NEP) for 15-30 minutes at 37°C before adding the substrate.
-
To initiate the reaction, add 30 µL of the this compound substrate solution to all wells. Final volume should be 100 µL.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
The excitation wavelength should be set to ~320 nm and the emission wavelength to ~420 nm.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each enzyme by calculating the slope of the linear portion of the fluorescence versus time curve.
-
To determine the kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of the this compound substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
The catalytic efficiency (k_cat_/K_m_) can then be calculated.
-
The selectivity of this compound can be determined by comparing the catalytic efficiencies of ACE and NEP for the substrate. A significantly higher k_cat_/K_m_ for ACE would indicate selectivity.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of ACE and Neprilysin.
Experimental Workflow
Caption: Experimental workflow for comparing ACE and Neprilysin activity.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Abz-SDK(Dnp)P-OH
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Abz-SDK(Dnp)P-OH, a fluorescent peptide substrate of the angiotensin I-converting enzyme (ACE).[1][2] Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this document synthesizes general laboratory safety principles and information from suppliers to ensure the safe handling and disposal of this compound.
Core Safety Principle: Due to the lack of specific toxicity data, this compound should be treated as a hazardous substance.[3] Standard laboratory procedures for handling potentially hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes.[3][4][5] Standard safety glasses are not sufficient. |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact.[3][6] Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect skin and clothing from contamination.[3][4][6] |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If creating aerosols or handling large quantities, a risk assessment may indicate the need for a fume hood or respiratory protection. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound is a lyophilized powder.
-
Store in a cool, dry, and well-ventilated area.
-
For long-term storage, consult the supplier's recommendations, which are typically -20°C or -80°C.[2]
2. Preparation for Experimental Use:
-
Handle the solid powder in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
When preparing solutions, add the solvent slowly to the powder to avoid aerosolization.
-
Ensure all labware is clean and appropriate for the intended use.
3. Experimental Handling:
-
Always wear the prescribed PPE.
-
Avoid direct contact with the solid compound and its solutions.
-
Work in a well-ventilated area.
-
After handling, wash hands thoroughly with soap and water.[3]
Spill and Emergency Procedures
Spill Response:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves and eye protection.[3]
-
For a solid spill, gently sweep up the material and place it in a sealed container for disposal.[3]
-
For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.[3]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
